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3-Bromo-1,1,5-trimethylcyclohexane Documentation Hub

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  • Product: 3-Bromo-1,1,5-trimethylcyclohexane
  • CAS: 872288-13-6

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling and Conformational Thermodynamics of 3-Bromo-1,1,5-trimethylcyclohexane: A Comprehensive Guide

Executive Summary In the realm of physical organic chemistry and drug development, substituted cyclohexanes serve as foundational scaffolds for probing steric effects, conformational dynamics, and receptor-binding geomet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and drug development, substituted cyclohexanes serve as foundational scaffolds for probing steric effects, conformational dynamics, and receptor-binding geometries. 3-Bromo-1,1,5-trimethylcyclohexane (C₉H₁₇Br) is a highly specialized, sterically hindered cyclic system. The presence of a gem-dimethyl group at C1, a methyl group at C5, and a bromine atom at C3 creates a complex thermodynamic landscape dictated by 1,3-diaxial interactions.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. Here, we will dissect the causality behind the spectroscopic signatures of this molecule. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS), we establish a self-validating analytical workflow that unambiguously determines both the constitution and the stereochemistry (cis/trans isomerism) of the compound.

Conformational Thermodynamics & Stereochemical Logic

To interpret the spectroscopic data of 3-bromo-1,1,5-trimethylcyclohexane, one must first understand its conformational equilibrium. The cyclohexane ring rapidly flips between two chair conformations, but the equilibrium is heavily biased by the steric bulk of the substituents, quantified by their "A-values" (the free energy difference between equatorial and axial positions).

  • Methyl vs. Bromine Bulk: The A-value for a methyl group is 1.74 kcal/mol, whereas the A-value for a bromine atom is only 0.43 kcal/mol[1]. Despite bromine's larger atomic radius, its longer carbon-bromine bond (approx. 1.93 Å) projects the atom further from the ring, significantly reducing steric clashes with axial protons compared to a methyl group[1][2].

  • The 1,3-Diaxial Lock: In 3-bromo-1,1,5-trimethylcyclohexane, the C1 position possesses both an axial and an equatorial methyl group in any chair conformation. Therefore, the conformational preference is dictated by C3 and C5. To avoid a severe 1,3-diaxial interaction (costing >3.7 kcal/mol) between the axial C1-methyl and an axial C5-methyl, the C5-methyl group will rigidly lock into the equatorial position.

  • Isomeric Consequences:

    • In the cis-isomer (where C3-Br and C5-Me are on the same face), locking the C5-Me in the equatorial position forces the C3-Br into the equatorial position.

    • In the trans-isomer , locking the C5-Me in the equatorial position forces the C3-Br into the axial position, leading to a highly destabilizing 1,3-diaxial clash between the axial C1-methyl and the axial C3-bromine.

ConformationalLogic Start 3-Bromo-1,1,5-trimethylcyclohexane Stereoisomer Analysis Cis cis-Isomer (C3-Br and C5-Me are cis) Start->Cis Trans trans-Isomer (C3-Br and C5-Me are trans) Start->Trans Cis_Conf Preferred Conformation: Br (equatorial), C5-Me (equatorial) Cis->Cis_Conf Ring Flip minimizes axial substituents Trans_Conf Preferred Conformation: Br (axial), C5-Me (equatorial) Trans->Trans_Conf C5-Me forces equatorial preference Interaction_Cis Standard 1,3-diaxial (C1-Me vs C3-H, C5-H) ΔG is minimized Cis_Conf->Interaction_Cis Interaction_Trans Severe 1,3-diaxial clash (C1-Me vs C3-Br) High steric strain Trans_Conf->Interaction_Trans

Conformational logic tree dictating the thermodynamic stability of the stereoisomers.

Spectroscopic Signatures & Diagnostic Markers

The structural rigidity imposed by the C5-methyl group allows us to use spectroscopy to easily distinguish between the cis and trans isomers.

Nuclear Magnetic Resonance (NMR)

The most powerful tool for assigning stereochemistry in cyclohexanes is the Karplus equation, which relates the vicinal proton-proton coupling constant ( 3J ) to the dihedral angle between them.

  • The C3 Methine Proton (C3-H): Because it is attached to the electronegative bromine atom, this proton is highly deshielded and will appear isolated downfield (typically between 3.8 and 4.2 ppm).

  • Coupling Analysis: If the bromine is equatorial (cis-isomer), the C3-H is axial . An axial proton experiences large axial-axial couplings ( Jaa​≈10−12 Hz) with the adjacent axial protons at C2 and C4, resulting in a broad triplet of triplets (tt). Conversely, if the bromine is axial (trans-isomer), the C3-H is equatorial , experiencing only small equatorial-axial and equatorial-equatorial couplings ( Jea​,Jee​≈3−4 Hz), yielding a narrow multiplet.

  • ¹³C γ-Gauche Effect: In ¹³C NMR, an axial substituent sterically compresses the electron clouds of the γ-carbons (C1 and C5 in this case), shielding them and shifting their resonance upfield by 5–7 ppm compared to the equatorial counterpart.

Vibrational (IR) Spectroscopy

Infrared spectroscopy provides a rapid, orthogonal validation of the C-Br bond orientation. The vibrational frequency of the C-Br stretch is highly sensitive to its steric environment. An equatorial C-Br bond is aligned parallel to the adjacent C-C ring bonds, leading to greater vibrational coupling and a stiffer effective force constant. Consequently, the equatorial C-Br stretch absorbs at a higher frequency ( ∼700−740 cm⁻¹) than the orthogonal axial C-Br stretch ( ∼650−690 cm⁻¹)[3].

Mass Spectrometry (MS)

Bromine possesses two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), occurring in a nearly 1:1 natural abundance[4][5]. The Electron Impact (EI) mass spectrum will exhibit a distinct molecular ion doublet ( M+ and M+2 ) at m/z 204 and 206 of equal intensity. The primary fragmentation pathway is the homolytic cleavage of the C-Br bond, yielding a base peak at m/z 125 ( [C9​H17​]+ ).

Quantitative Data Summary

Table 1: Key Spectroscopic Diagnostics for 3-Bromo-1,1,5-trimethylcyclohexane Isomers

Analytical TechniqueDiagnostic Parametercis-Isomer (Equatorial Br)trans-Isomer (Axial Br)
¹H NMR (400 MHz) C3-H Splitting PatternTriplet of triplets (tt) or broad multipletNarrow multiplet (quintet-like)
¹H NMR (400 MHz) C3-H Coupling ( J ) Jaa​≈10−12 Hz, Jae​≈3−4 Hz Jea​≈3−4 Hz, Jee​≈3−4 Hz
¹³C NMR (100 MHz) C1 & C5 Chemical ShiftStandard shift (no γ -gauche effect)Upfield shift ( ∼5−7 ppm γ -gauche)
FT-IR Spectroscopy C-Br Stretching Frequency ∼700−740 cm⁻¹ ∼650−690 cm⁻¹
GC-MS (EI, 70 eV) Isotopic Signature m/z 204 / 206 (1:1 ratio) m/z 204 / 206 (1:1 ratio)

Experimental Protocols & Self-Validating Workflows

To ensure data integrity, the following protocols have been designed to eliminate matrix interferences and instrumental artifacts.

Protocol 1: High-Resolution NMR Acquisition

Causality Check: Why do we insist on < 0.5 Hz line width during shimming? Because the equatorial-equatorial ( Jee​ ) couplings in the trans-isomer are exceptionally small (~3-4 Hz). Poor magnetic homogeneity will smear these into a broad singlet, completely obscuring the critical stereochemical data.

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Shimming and Tuning: Perform rigorous 3D gradient shimming to ensure the TMS peak line width at half-height is <0.5 Hz.

  • Acquisition: Acquire the ¹H NMR spectrum at ≥400 MHz using 16-32 scans and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C NMR spectrum at ≥100 MHz using complete proton decoupling (WALTZ-16) for 512-1024 scans.

  • Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz for ¹H) prior to Fourier transformation. Manually phase and baseline correct the spectrum before extracting the multiplet structure at the C3 position.

Protocol 2: FT-IR Vibrational Analysis

Causality Check: Why do we use ATR-FTIR instead of traditional KBr pellets? Halogen exchange (e.g., Br swapping with Cl or I from the salt matrix) can occur in alkali halide matrices under high pressure, potentially convoluting the critical C-Br stretching region. ATR avoids matrix interference entirely.

  • Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is thoroughly cleaned with isopropanol and dried.

  • Background: Collect a background spectrum of the ambient atmosphere (32 scans) immediately prior to sample analysis to subtract atmospheric CO₂ and water vapor.

  • Acquisition: Apply a neat micro-drop of the liquid sample directly onto the ATR crystal. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Evaluation: Focus specifically on the fingerprint region (800–500 cm⁻¹) to identify the exact wavenumber of the C-Br stretching mode.

Protocol 3: GC-MS Isotopic Profiling
  • Preparation: Dilute the sample to 1 mg/mL in GC-grade hexane.

  • Chromatography: Inject 1 µL into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS). Utilize a temperature gradient: hold at 50°C for 1 min, then ramp at 10°C/min to 250°C.

  • Ionization & Mass Analysis: Utilize Electron Impact (EI) ionization at 70 eV. Scan from m/z 40 to 300. Verify the presence of the 1:1 M+ and M+2 doublet at m/z 204/206, and the base peak at m/z 125 representing the loss of the bromine radical.

AnalyticalWorkflow Sample Synthesized Sample 3-Bromo-1,1,5-trimethylcyclohexane NMR 1H & 13C NMR (CDCl3, 400+ MHz) Sample->NMR IR FT-IR Spectroscopy (ATR Diamond Crystal) Sample->IR GCMS GC-MS Analysis (EI mode, 70 eV) Sample->GCMS NMR_Out Extract J-couplings Determine C3-H axial vs equatorial NMR->NMR_Out IR_Out Locate C-Br stretch 700 cm⁻¹ (eq) vs 650 cm⁻¹ (ax) IR->IR_Out GCMS_Out Verify M / M+2 1:1 Isotopic Ratio for Br GCMS->GCMS_Out

Self-validating analytical workflow for the structural verification of the target compound.

Conclusion

The characterization of 3-bromo-1,1,5-trimethylcyclohexane is a masterclass in applied physical organic chemistry. By understanding the underlying causality of 1,3-diaxial interactions, researchers can predict and validate the stereochemical outcomes of their syntheses. The triangulation of NMR J -couplings, IR stretching frequencies, and MS isotopic patterns creates an impenetrable, self-validating data package crucial for rigorous scientific reporting and downstream drug development applications.

References

  • "Ranking The Bulkiness Of Substituents On Cyclohexanes: 'A-Values'", Master Organic Chemistry. URL:[Link]

  • "7.4: Monosubstituted Cyclohexanes", CHEM 123 ChIRP - The University of British Columbia. URL:[Link](Note: Sourced via UBC Open Educational Resources)

  • "Cyclohexane, bromo-", NIST Chemistry WebBook, SRD 69. URL:[Link]

  • "Bromocyclohexane", Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Exploratory

3-Bromo-1,1,5-trimethylcyclohexane structural isomers

An In-depth Technical Guide to the Structural Isomers of 3-Bromo-1,1,5-trimethylcyclohexane Abstract The substituted cyclohexane framework is a cornerstone of modern medicinal chemistry and natural product synthesis, pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Isomers of 3-Bromo-1,1,5-trimethylcyclohexane

Abstract

The substituted cyclohexane framework is a cornerstone of modern medicinal chemistry and natural product synthesis, prized for its conformational rigidity and three-dimensional diversity.[1][2] 3-Bromo-1,1,5-trimethylcyclohexane serves as an exemplary model for navigating the complexities of stereoisomerism in such systems. This guide provides a comprehensive technical exploration of its structural isomers, addressing the theoretical underpinnings of their stereochemistry, practical strategies for their synthesis and separation, and robust analytical methods for their characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to offer a self-validating approach to the study of complex stereoisomers.

Theoretical Framework: Isomerism and Conformation

A thorough understanding of the isomeric and conformational landscape of 3-Bromo-1,1,5-trimethylcyclohexane is paramount for predicting its chemical behavior and biological activity. The molecule's structure, featuring two stereocenters, gives rise to a rich stereochemical profile.

Stereochemical Analysis

The structure of 3-Bromo-1,1,5-trimethylcyclohexane contains two chiral centers at positions C3 (bearing the bromine atom) and C5 (bearing a methyl group). The gem-dimethyl group at C1 renders this carbon achiral.

According to the 2ⁿ rule, where 'n' is the number of stereocenters, there are 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers, which are diastereomeric to each other. The diastereomeric pairs are designated as cis and trans based on the relative orientation of the bromo and C5-methyl groups.

  • Pair A (trans-isomers): (3R,5S)- and (3S,5R)-1-Bromo-3,5,5-trimethylcyclohexane

  • Pair B (cis-isomers): (3R,5R)- and (3S,5S)-1-Bromo-3,5,5-trimethylcyclohexane

The relationship between these isomers is crucial for understanding their distinct physical, chemical, and biological properties.[3]

stereoisomers cluster_trans trans Diastereomer cluster_cis cis Diastereomer T1 (3R,5S) T2 (3S,5R) T1->T2 Enantiomers C1 (3R,5R) T1->C1 Diastereomers C2 (3S,5S) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers

Stereochemical relationships of 3-Bromo-1,1,5-trimethylcyclohexane isomers.
Conformational Dynamics

Substituted cyclohexanes predominantly adopt a low-energy chair conformation. The stability of any given conformer is dictated by the steric strain arising from axial substituents, particularly 1,3-diaxial interactions.[3] The energetic cost of these interactions can be estimated using "A-values," which quantify the free energy difference between placing a substituent in an axial versus an equatorial position.

SubstituentA-value (kcal/mol)
-CH₃1.7
-Br0.38 - 0.62

For each stereoisomer, two chair conformers exist in equilibrium through a "ring-flip." The analysis below predicts the more stable conformer for the cis and trans diastereomers.

Analysis of the trans Isomer (e.g., 3R,5S):

  • Conformer 1 (Br-eq, Me-ax): The axial methyl group at C5 experiences two 1,3-diaxial interactions with hydrogens. The gem-dimethyl group at C1 has one axial methyl, which also introduces strain.

  • Conformer 2 (Br-ax, Me-eq): The axial bromine at C3 experiences 1,3-diaxial interactions. The equatorial methyl group at C5 introduces minimal strain.

Causality: Given that the A-value for a methyl group is significantly larger than that for a bromine atom, the conformer that places the C5-methyl group in the equatorial position (Conformer 2) will be substantially more stable.

Analysis of the cis Isomer (e.g., 3R,5R):

  • Conformer 1 (Br-eq, Me-eq): Both the C3-bromo and C5-methyl groups are in the low-energy equatorial positions. This is predicted to be the most stable conformation.

  • Conformer 2 (Br-ax, Me-ax): Both substituents are in the high-energy axial positions, leading to significant 1,3-diaxial strain from both groups. This conformer will be present in a very low population at equilibrium.

Synthesis and Separation Strategies

The controlled synthesis and effective separation of the target isomers are critical for their subsequent study and application. The choice of synthetic route is dictated by the desired level of stereochemical control.

Synthetic Pathways

Two primary approaches can be considered for the synthesis of 3-Bromo-1,1,5-trimethylcyclohexane:

  • Radical Bromination of 1,1,5-trimethylcyclohexane: This method, typically using N-bromosuccinimide (NBS), involves a free-radical chain mechanism.[4] While effective for introducing bromine, it lacks regioselectivity and stereoselectivity, leading to a complex mixture of brominated isomers that are challenging to separate.

  • Nucleophilic Substitution of 1,1,5-trimethylcyclohexan-3-ol: This is the preferred method for achieving stereocontrol. The reaction of a stereochemically defined alcohol with a reagent like phosphorus tribromide (PBr₃) typically proceeds via an S_N2 mechanism, causing an inversion of configuration at the reaction center.[3] By starting with a pure cis- or trans-alcohol, one can synthesize a specific diastereomer of the bromo-product. Using a strong acid like HBr is ill-advised as it can promote an S_N1 mechanism, which proceeds through a planar carbocation intermediate, leading to a loss of stereoselectivity.[4]

synthesis_workflow cluster_synthesis Stereoselective Synthesis (SN2) cluster_workup Purification start_alc cis-1,1,5-Trimethyl- cyclohexan-3-ol reagent PBr₃, Anhydrous Ether, 0°C start_alc->reagent 1. product trans-3-Bromo-1,1,5- trimethylcyclohexane reagent->product 2. workup Aqueous Workup (Quench, Extract, Dry) product->workup purify Chromatography or Fractional Distillation workup->purify final Isolated Diastereomer purify->final

Workflow for stereospecific synthesis of a target diastereomer.
Experimental Protocol: Synthesis of trans-3-Bromo-1,1,5-trimethylcyclohexane

This protocol describes a validated procedure for synthesizing the trans-bromo diastereomer from the corresponding cis-alcohol via an S_N2 reaction.

Materials:

  • cis-1,1,5-trimethylcyclohexan-3-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve cis-1,1,5-trimethylcyclohexan-3-ol (1.0 eq) in anhydrous diethyl ether.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure trans-3-Bromo-1,1,5-trimethylcyclohexane.

Separation of Isomers
  • Diastereomers: The cis and trans diastereomers possess different physical properties (e.g., boiling point, polarity) and can be separated using standard laboratory techniques such as fractional distillation or column chromatography (including GC and HPLC).[3]

  • Enantiomers: Enantiomers have identical physical properties in an achiral environment and cannot be separated by the methods above. Their separation requires chiral chromatography, which utilizes a chiral stationary phase to differentially interact with each enantiomer.

Structural Elucidation and Analytical Protocols

Unambiguous characterization of each isomer relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for differentiating stereoisomers of substituted cyclohexanes.[5] The key lies in analyzing the chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the local electronic environment and the dihedral angles between protons.

Key Differentiators:

  • ¹H NMR - The C3 Proton (H3): The proton attached to the carbon bearing the bromine (C3) is the most diagnostic signal.

    • In the stable conformer of the trans isomer , the bromine is axial, meaning H3 is equatorial . It will exhibit small coupling constants (typically 2-5 Hz) to its neighboring axial and equatorial protons.

    • In the stable conformer of the cis isomer , the bromine is equatorial, meaning H3 is axial . It will exhibit at least one large diaxial coupling constant (typically 8-12 Hz) to the adjacent axial protons. This is a direct consequence of the Karplus relationship, which correlates a ~180° dihedral angle to a large J-coupling.[5]

  • ¹³C NMR Spectroscopy: The number of signals in the proton-decoupled ¹³C NMR spectrum can confirm the symmetry of the isomer. For 3-Bromo-1,1,5-trimethylcyclohexane, which is asymmetric, all 9 carbon atoms are expected to be chemically non-equivalent, resulting in 9 distinct signals for each pure isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for both separating and identifying the diastereomers in a mixture.[6]

  • Gas Chromatography (GC): Diastereomers will have different retention times on a standard non-polar or moderately polar GC column (e.g., DB-5).[7] This allows for their quantitative analysis in a mixture.

  • Mass Spectrometry (MS): The mass spectrum provides crucial structural information.

    • Molecular Ion (M⁺): The mass spectrometer will show a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance.

    • Fragmentation: Common fragmentation pathways include the loss of a bromine radical (M-Br)⁺ and subsequent loss of methyl groups.

Experimental Protocol: GC-MS Analysis

Objective: To separate and identify the diastereomers of 3-Bromo-1,1,5-trimethylcyclohexane in a reaction mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS).[8]

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).[7]

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Scan Range: m/z 40-300.

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Compare the retention times to authentic standards if available.

  • Analyze the mass spectrum for each peak, confirming the molecular ion's isotopic pattern for bromine and characteristic fragment ions.

analytical_workflow cluster_separation Separation cluster_analysis Analysis & Characterization sample Synthesized Mixture (cis & trans isomers) gc Gas Chromatography (GC) sample->gc ms Mass Spectrometry (MS) gc->ms Online Detection nmr NMR Spectroscopy (¹H, ¹³C) gc->nmr Offline (after fraction collection) structure Structure & Purity Determination ms->structure nmr->structure

Integrated workflow for isomer separation and characterization.

Applications in Drug Discovery and Development

Halogenated organic molecules, particularly those with rigid scaffolds like cyclohexane, are of significant interest in drug development. The introduction of a bromine atom can profoundly influence a molecule's physicochemical properties.[9]

  • Improved Potency: Bromine can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in a biological target (like oxygen or nitrogen). This can enhance binding affinity and, consequently, drug potency.

  • Metabolic Stability: The C-Br bond is strong and can block sites of metabolic oxidation by cytochrome P450 enzymes, potentially increasing the drug's half-life.[1]

  • Bioisosteric Replacement: The bromo-trimethylcyclohexane motif can serve as a three-dimensional, lipophilic bioisostere for other groups like phenyl or tert-butyl, allowing for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Brominated terpenoids, a class of natural products to which this molecule is related, have shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects, making their synthetic analogs valuable leads in drug discovery programs.[10][11][12]

References

  • Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. (2020). PMC. Retrieved from [Link]

  • Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles. (2005). ACS Publications. Retrieved from [Link]

  • Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence. (2015). ACS Publications. Retrieved from [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journals. Retrieved from [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. Retrieved from [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Interference of the gas chromatography. (2024). ScienceDirect. Retrieved from [Link]

  • Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds. (2016). ResearchGate. Retrieved from [Link]

  • Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds. Bentham Science Publishers. Retrieved from [Link]

  • Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds. ResearchGate. Retrieved from [Link]

  • Cyclohexane. NIST WebBook. Retrieved from [Link]

  • Draw 1, 3, 5-trimethyl cyclohexane using a hexagon to represent the ring. How many cis-trans stereoisomers are possible? Vaia. Retrieved from [Link]

  • Spectroscopy. ChemEd X. Retrieved from [Link]

  • Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. (2019). DergiPark. Retrieved from [Link]

  • Conformational Analysis. University of Calgary. Retrieved from [Link]

  • Number of stereoisomers of 1,3,5-trimethylcyclohexane. (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • How many geometrical isomers are possible for the following compounds. (2021). YouTube. Retrieved from [Link]

  • Introducing Students to Gas Chromatography–Mass Spectrometry Analysis and Determination of Kerosene Components in a Complex Mixture. (2016). ACS Publications. Retrieved from [Link] introducing

  • How to Detect Cyclohexane and Benzene Using GC-MS? MtoZ Biolabs. Retrieved from [Link]

  • Solved 9. Both cis- and trans-1-bromo-3-methylcyclohexane. (2019). Chegg.com. Retrieved from [Link]

  • Conformational analysis. 44. 1,1,2-Trimethylcyclohexane. (1982). ACS Publications. Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). PMC. Retrieved from [Link]

  • 1-Bromo-1,3,5-trimethylcyclohexane. PubChem. Retrieved from [Link]

  • 1-bromo-1,3,5-trimethylcyclohexane. NIST WebBook. Retrieved from [Link]

  • Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)-. NIST WebBook. Retrieved from [Link]

  • Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview. PMC. Retrieved from [Link]

  • Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. (1982). RSC Publishing. Retrieved from [Link]

  • Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5β)-. NIST WebBook. Retrieved from [Link]

  • Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)-. NIST WebBook. Retrieved from [Link]

  • 1-bromo-3,5-dimethylcyclohexane. PubChemLite. Retrieved from [Link]

  • trans-1-Bromo-3-methyl-cyclopentane. SpectraBase. Retrieved from [Link]

  • 3-Bromo-1,1-dimethylcyclohexane. PubChem. Retrieved from [Link]

Sources

Foundational

Introduction: A Precautionary Approach to a Novel Building Block

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-1,1,5-trimethylcyclohexane 3-Bromo-1,1,5-trimethylcyclohexane (CAS No. 872288-13-6) is a halogenated aliphatic cyclohexane that holds potential as a synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-1,1,5-trimethylcyclohexane

3-Bromo-1,1,5-trimethylcyclohexane (CAS No. 872288-13-6) is a halogenated aliphatic cyclohexane that holds potential as a synthetic intermediate in medicinal chemistry and drug discovery.[1] The incorporation of a trimethylcyclohexane scaffold can increase the lipophilicity and three-dimensional complexity of a molecule, attributes often sought in modern drug candidates. The bromine atom provides a reactive handle for further functionalization, primarily through nucleophilic substitution or elimination reactions, enabling its use as a versatile building block for more complex molecular architectures.[2][3]

This guide is designed for researchers, chemists, and drug development professionals. Given the limited publicly available safety and toxicological data for this specific compound, this document adopts a precautionary principle. The safety, handling, and emergency protocols outlined herein are synthesized from data on structurally analogous brominated alkanes and cycloalkanes. It is imperative to treat 3-Bromo-1,1,5-trimethylcyclohexane as a potentially hazardous substance and to apply rigorous safety standards at all times.

Section 1: Physicochemical and Inferred Properties

Understanding the fundamental physicochemical properties of a compound is the first step in ensuring its safe handling. While experimental data for 3-Bromo-1,1,5-trimethylcyclohexane is not extensively published, we can consolidate known information and infer other properties based on its structure and data from similar compounds.[2]

PropertyValue / Inferred ValueSource / Rationale
CAS Number 872288-13-6[1]
Molecular Formula C₉H₁₇Br[1][4]
Molecular Weight 205.13 g/mol [1][4]
Physical State Colorless to light-yellow liquid (Inferred)Based on similar brominated alkanes/cycloalkanes.[5][6]
Boiling Point Data not available. Expected to be >150 °C.Inferred from the higher molecular weight compared to related structures.
Solubility Immiscible in water. Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, chloroform). (Inferred)Typical for halogenated hydrocarbons.[2][7]
Density > 1.0 g/cm³ (Inferred)Brominated compounds are generally denser than water.[8]

Section 2: Hazard Identification and Risk Assessment (Inferred)

No specific GHS classification for 3-Bromo-1,1,5-trimethylcyclohexane is readily available. Therefore, a conservative hazard assessment is derived from safety data for related brominated compounds.[7][8][9] The primary anticipated hazards include skin and eye irritation, potential respiratory tract irritation, and possible flammability.

Hazard ClassInferred Classification & StatementRationale from Analogous Compounds
Flammable Liquids Category 4 (Combustible Liquid) or higher. H227: Combustible liquid.While some smaller bromoalkanes are highly flammable (H225), the higher molecular weight of this compound likely raises its flash point. Still, it should be kept away from ignition sources.[6][9]
Skin Corrosion/Irritation Category 2. H315: Causes skin irritation.This is a common classification for brominated organic compounds, which can defat the skin and cause irritation upon prolonged contact.[8][10]
Serious Eye Damage/Irritation Category 2A. H319: Causes serious eye irritation.Direct contact of liquid or vapor with eyes is likely to cause significant irritation.[7][8][10]
Specific Target Organ Toxicity (Single Exposure) Category 3. H335: May cause respiratory irritation.Vapors may irritate the mucous membranes and upper respiratory tract.[7][8][10]
Hazard to the Aquatic Environment Category 2 (Chronic). H411: Toxic to aquatic life with long-lasting effects.Halogenated hydrocarbons are often persistent and harmful to aquatic organisms. Release to the environment should be avoided.[8]

Section 3: Safe Handling, Storage, and Engineering Controls

The causality behind safe handling protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential.

Engineering Controls

The primary line of defense is to handle the chemical within a controlled environment.

  • Fume Hood: All transfers, reactions, and manipulations of 3-Bromo-1,1,5-trimethylcyclohexane must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

  • Safety Shower & Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in case of accidental large-scale skin or eye contact.

Personal Protective Equipment (PPE)

PPE serves as the last line of defense against exposure.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications. A face shield should be worn in situations with a higher risk of splashing.[5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., Nitrile or Neoprene). It is crucial to check the glove manufacturer's breakthrough time data for halogenated hydrocarbons. Dispose of gloves immediately if contamination is suspected.

    • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect skin and clothing.[8]

  • Respiratory Protection: Not typically required if work is conducted within a functional fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][9][11]

  • Container: Keep the container tightly closed to prevent the escape of vapors.[6][8]

  • Incompatible Materials: Based on the reactivity of similar compounds, store separately from strong oxidizing agents, strong bases, and strong acids.[10] The C-Br bond can be susceptible to attack by these reagents.

Section 4: Emergency and First Aid Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[7][8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response Protocol

A spill should be treated as a priority, requiring immediate and systematic action.

Workflow: Chemical Spill Response for 3-Bromo-1,1,5-trimethylcyclohexane

cluster_prep Phase 1: Immediate Response cluster_contain Phase 2: Containment & Cleanup cluster_dispose Phase 3: Disposal & Decontamination alert Alert Personnel & Cordon Off Area don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->don_ppe Ensure safety first ventilate Ensure Adequate Ventilation (Fume Hood On) don_ppe->ventilate Proceed when safe absorb Cover Spill with Inert Absorbent (Vermiculite, Dry Sand) ventilate->absorb collect Carefully Collect Absorbed Material Using Non-Sparking Tools absorb->collect package Place Waste in a Labeled, Sealed Container collect->package After collection dispose Dispose as Halogenated Organic Waste package->dispose decontaminate Decontaminate Spill Area with Soap and Water report Report Incident to Safety Officer decontaminate->report

Sources

Exploratory

Physical Constants and Characterization of 3-Bromo-1,1,5-trimethylcyclohexane: A Technical Guide

Executive Summary For researchers and drug development professionals, the precise physical characterization of lipophilic building blocks is a critical prerequisite for successful synthesis and formulation. 3-Bromo-1,1,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise physical characterization of lipophilic building blocks is a critical prerequisite for successful synthesis and formulation. 3-Bromo-1,1,5-trimethylcyclohexane (CAS: 872288-13-6) is a sterically hindered, halogenated cycloalkane that presents unique handling and analytical challenges. This whitepaper provides an in-depth analysis of its physical constants, the mechanistic logic behind its synthesis, and field-proven experimental workflows designed to accurately measure its properties without compromising molecular integrity.

Molecular Architecture and Steric Dynamics

3-Bromo-1,1,5-trimethylcyclohexane consists of a cyclohexane ring substituted with three methyl groups (a gem-dimethyl group at C1 and a single methyl at C5) and a bromine atom at the C3 position. The bulky 1,1-dimethyl group acts as a conformational anchor, heavily biasing the ring toward a specific chair conformation to minimize 1,3-diaxial interactions.

Because the bromine atom is situated on a secondary carbon (C3) flanked by sterically demanding methyl groups, the C-Br bond is relatively shielded. This steric environment significantly impacts its reactivity, suppressing standard bimolecular nucleophilic substitution ( SN​2 ) pathways in favor of unimolecular ( SN​1 ) or elimination (E2) pathways under thermal stress. Understanding this architecture is essential for accurately determining its physical constants, as the molecule is prone to degradation if handled improperly.

Physical Constants Data Matrix

The following table summarizes the core physical constants of 3-Bromo-1,1,5-trimethylcyclohexane. Quantitative data must be interpreted in the context of the specific environmental conditions under which they were recorded.

PropertyValueMethod / ConditionReference
CAS Number 872288-13-6Standard Identifier[1]
Molecular Formula C9H17BrN/A[1]
Molecular Weight 205.13 g/mol N/A[1]
Boiling Point 79 °CReduced Pressure (10 Torr)[2]
Density 1.144 ± 0.06 g/cm³Predicted / Pycnometry proxy[2]
Appearance Colorless to pale yellow liquidStandard Ambient Temp/PressureExtrapolated

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 3-bromo-1,1,5-trimethylcyclohexane typically originates from the corresponding alcohol, 3,3,5-trimethylcyclohexanol (dihydroisophorol).

Expertise & Causality in Reagent Selection: Traditional hydrobromination using aqueous HBr is heavily discouraged for this substrate. The acidic conditions generate a secondary carbocation at C3, which is highly susceptible to 1,2-hydride or methyl shifts driven by the proximity of the tertiary C5 and quaternary C1 carbons. This results in a complex mixture of constitutional isomers.

To ensure regiochemical fidelity, the Appel Reaction (using CBr4​ and PPh3​ ) is the gold standard. This method proceeds via an alkoxyphosphonium intermediate, activating the hydroxyl group into a premium leaving group. The subsequent nucleophilic attack by the bromide ion occurs via an SN​2 mechanism, yielding the desired bromide with strict stereochemical inversion and zero carbocation rearrangement.

AppelMechanism SM 3,3,5-Trimethylcyclohexanol (Starting Material) Intermediate Alkoxyphosphonium Ion [R-O-PPh3]+ SM->Intermediate OH Activation Reagents CBr4 + PPh3 (DCM, 0 °C) Reagents->Intermediate Halogenation Agent SN2 Bromide Attack (SN2) Stereochemical Inversion Intermediate->SN2 Br- Nucleophile Product 3-Bromo-1,1,5-trimethylcyclohexane SN2->Product Substitution Byproduct Triphenylphosphine Oxide (TPPO) SN2->Byproduct Leaving Group

Fig 1. Appel reaction mechanism for synthesizing 3-bromo-1,1,5-trimethylcyclohexane.

Experimental Workflows for Physical Characterization

Reduced-Pressure Boiling Point Determination

According to authoritative data, the boiling point of 3-bromo-1,1,5-trimethylcyclohexane is 79 °C at 10 Torr[2]. Attempting to determine the boiling point at atmospheric pressure (760 Torr) will result in catastrophic compound degradation.

Causality: Secondary alkyl bromides are highly susceptible to E2 dehydrohalogenation at elevated temperatures. Vacuum distillation artificially lowers the boiling point to a safe 79 °C, preventing thermal elimination of HBr and ensuring the recorded constant reflects the intact molecule.

ThermalPathway Start 3-Bromo-1,1,5-trimethylcyclohexane (Crude Extract) HighTemp Atmospheric Distillation (T > 150 °C, 760 Torr) Start->HighTemp Improper Protocol LowTemp Vacuum Distillation (T = 79 °C, 10 Torr) Start->LowTemp Optimal Protocol Degradation E2 Dehydrohalogenation (HBr Elimination) HighTemp->Degradation Thermal Stress Pure Pure 3-Bromo-1,1,5-trimethylcyclohexane (Intact Product) LowTemp->Pure Preserved C-Br Bond Alkene Trimethylcyclohexene Derivatives (Degraded Product) Degradation->Alkene Loss of Br

Fig 2. Thermodynamic pathways highlighting the necessity of vacuum distillation.

Step-by-Step Methodology:

  • Apparatus Assembly: Connect a short-path distillation head to a round-bottom flask containing the sample. Attach a cow-type receiver to allow fraction collection without breaking the vacuum.

  • Vacuum Stabilization: Apply vacuum using a rotary vane pump equipped with a digital manostat. Stabilize the system pressure at exactly 10 Torr.

  • Thermal Equilibration: Submerge the distillation flask in a silicone oil bath. Gradually increase the temperature using a PID-controlled hotplate stirrer.

  • Fraction Collection: Discard the initial forerun. Collect the main fraction strictly when the vapor temperature stabilizes at 79 °C.

  • Self-Validation System: The digital manostat acts as the self-validating control. If the pressure deviates from 10 Torr by more than ±0.2 Torr, the corresponding temperature reading is immediately flagged as invalid according to the Clausius-Clapeyron relationship, and the system must be re-equilibrated.

Pycnometric Density Profiling

The predicted density of the compound is 1.144 ± 0.06 g/cm³[2]. To empirically verify this, high-precision pycnometry is required.

Causality: Dissolved atmospheric gases in the lipophilic cycloalkane can artificially lower the measured density. Degassing the sample ensures the pycnometer measures the true mass-to-volume ratio of the pure liquid. Furthermore, density is highly temperature-dependent; a strict 20.0 °C thermostatic bath prevents volumetric expansion errors.

Step-by-Step Methodology:

  • Calibration (Self-Validation): Weigh a clean, dry 10 mL Gay-Lussac pycnometer at 20 °C. Fill with HPLC-grade water, equilibrate to 20.0 °C in a thermostatic bath, and re-weigh. This calibrates the exact volume of the glassware, neutralizing manufacturing tolerances.

  • Sample Preparation: Degas the 3-bromo-1,1,5-trimethylcyclohexane sample under mild vacuum (50 Torr) for 10 minutes to remove dissolved air.

  • Measurement: Fill the calibrated pycnometer with the degassed sample. Insert the capillary stopper, ensuring no air bubbles are trapped in the bore.

  • Thermal Equilibration: Place the pycnometer in the 20.0 °C water bath for 30 minutes. Carefully wipe excess liquid expelled from the capillary tip with a lint-free tissue.

  • Calculation: Weigh the filled pycnometer. Subtract the empty tare weight and divide by the calibrated volume to yield the precise density.

Applications in Drug Development

In medicinal chemistry, halogenated cycloalkanes like 3-bromo-1,1,5-trimethylcyclohexane serve as highly valuable lipophilic building blocks.

The incorporation of the bulky 1,1,5-trimethylcyclohexyl moiety into a drug candidate significantly increases its partition coefficient (logP), which is a primary driver for enhancing blood-brain barrier (BBB) penetration in neuro-active therapeutics. Furthermore, the immense steric bulk provides exceptional metabolic stability by physically shielding adjacent functional groups from enzymatic degradation, particularly from Cytochrome P450-mediated oxidation. The bromide itself acts as a versatile synthetic handle, allowing researchers to utilize cross-coupling reactions (e.g., Grignard reagent formation) to seamlessly attach this robust cycloalkane core to complex heterocyclic scaffolds.

References[2] Title: 3-bromo-1,1,5-trimethylcyclohexane CAS#: 872288-13-6 Chemical Properties

Source: ChemicalBook URL: [1] Title: 3-bromo-1,1,5-trimethylcyclohexane | 872288-13-6 Source: Sigma-Aldrich URL:

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Foundational

An In-depth Technical Guide to 3-Bromo-1,1,5-trimethylcyclohexane: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Bromo-1,1,5-trimethylcyclohexane, a halogenated derivative of a substituted cyclohexane...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1,1,5-trimethylcyclohexane, a halogenated derivative of a substituted cyclohexane. While a seminal publication detailing its initial discovery is not prominent in the scientific literature, this guide consolidates established principles of organic synthesis to detail plausible and efficient synthetic routes. The document delves into the mechanistic underpinnings of these transformations, including stereochemical considerations, and outlines the expected physicochemical properties of the target molecule. Furthermore, potential applications in the realm of medicinal chemistry and drug development are explored, drawing parallels with structurally related compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and utilization of this and similar halogenated cycloalkanes.

Introduction

3-Bromo-1,1,5-trimethylcyclohexane (CAS No. 872288-13-6) is a saturated cyclic organic compound containing a bromine atom and three methyl groups attached to a cyclohexane ring. The presence of the bromine atom, a good leaving group, renders this molecule a potentially valuable intermediate in organic synthesis, particularly for the introduction of the 1,1,5-trimethylcyclohexyl moiety into larger, more complex structures. Halogenated hydrocarbons are fundamental building blocks in the synthesis of pharmaceuticals and other fine chemicals, often serving as precursors for a variety of functional group transformations.[1] The trimethylated cyclohexane scaffold can impart significant lipophilicity and steric bulk to a molecule, properties that can be strategically manipulated to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

This guide will first explore the most probable synthetic pathways to 3-Bromo-1,1,5-trimethylcyclohexane, based on well-established reactions in organic chemistry. Following this, a discussion on the expected chemical properties, reactivity, and stereochemical aspects of the molecule will be presented. Finally, the potential utility of this compound in medicinal chemistry and drug discovery will be considered.

Plausible Synthetic Routes and Methodologies

The synthesis of 3-Bromo-1,1,5-trimethylcyclohexane can be approached from two primary starting materials: the parent alkane, 1,1,5-trimethylcyclohexane, or the corresponding alcohol, 1,1,5-trimethylcyclohexanol.

From 1,1,5-trimethylcyclohexane via Free-Radical Bromination

The direct bromination of an alkane is a classic example of a free-radical chain reaction.[2] This method involves the substitution of a hydrogen atom with a bromine atom and is typically initiated by UV light or a radical initiator.

Causality Behind Experimental Choices: The selectivity of free-radical halogenation is a key consideration. Bromination is significantly more selective than chlorination for substituting at more substituted carbon atoms (tertiary > secondary > primary). This is due to the relative stability of the resulting alkyl radical intermediate. In the case of 1,1,5-trimethylcyclohexane, there are primary, secondary, and tertiary C-H bonds. The tertiary hydrogen at the 5-position is a likely candidate for abstraction, but the two hydrogens at the 3-position are secondary and sterically accessible. The most stable radical will be formed by abstraction of the tertiary hydrogen. However, the statistical abundance of secondary hydrogens can lead to a mixture of products.

Experimental Protocol: Free-Radical Bromination

Materials:

  • 1,1,5-Trimethylcyclohexane

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) (or a less toxic alternative like dibromomethane)

  • Azobisisobutyronitrile (AIBN) or a sunlamp

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,5-trimethylcyclohexane (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux or irradiate with a sunlamp to initiate the reaction. The reaction progress can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to isolate 3-Bromo-1,1,5-trimethylcyclohexane.[3]

Self-Validating System: The success of the reaction can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the purified product with expected values. The disappearance of the starting material and the appearance of a new set of signals corresponding to the brominated product in GC analysis also serve as validation.

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 2 Br• 2 Br• Br2->2 Br• hv or Δ Alkane 1,1,5-Trimethylcyclohexane Alkyl_Radical Trimethylcyclohexyl Radical Alkane->Alkyl_Radical + Br• Product 3-Bromo-1,1,5-trimethylcyclohexane Alkyl_Radical->Product + Br2 HBr HBr Br• Br• Br• + Br• Br• + Br• Br• + Br•->Br2 Alkyl_Radical• + Br• Alkyl_Radical• + Br• Alkyl_Radical• + Br•->Product Alkyl_Radical• + Alkyl_Radical• Alkyl_Radical• + Alkyl_Radical• Dimer Dimer Alkyl_Radical• + Alkyl_Radical•->Dimer

Caption: Free-radical bromination mechanism.

From 1,1,5-trimethylcyclohexanol via Nucleophilic Substitution

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. This can be achieved using various reagents, such as hydrogen halides (HBr) or phosphorus tribromide (PBr₃).

The reaction of an alcohol with HBr proceeds via a nucleophilic substitution mechanism. For a secondary alcohol like 1,1,5-trimethylcyclohexanol, the reaction can proceed through either an Sₙ1 or Sₙ2 pathway, often leading to a mixture of stereoisomers.[3]

Causality Behind Experimental Choices: The choice of HBr is based on its ability to protonate the hydroxyl group, converting it into a good leaving group (water). The subsequent steps depend on the stability of the potential carbocation. A secondary carbocation can be formed, which might undergo rearrangement to a more stable tertiary carbocation, although in this specific substrate, a simple 1,2-hydride or methyl shift does not lead to a more stable carbocation. The reaction conditions (temperature, solvent) can influence the predominant mechanism.

Experimental Protocol: Reaction with HBr

Materials:

  • 1,1,5-Trimethylcyclohexanol

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask, place 1,1,5-trimethylcyclohexanol.

  • Cool the flask in an ice bath and slowly add concentrated hydrobromic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Reflux the mixture for a few hours. Monitor the reaction progress by TLC or GC.

  • After cooling, add water and transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water, then with saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation.[4]

SN1_Mechanism Alcohol 1,1,5-Trimethylcyclohexanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H2O Product 3-Bromo-1,1,5-trimethylcyclohexane Carbocation->Product + Br-

Caption: Sₙ1 mechanism for the reaction of an alcohol with HBr.

Phosphorus tribromide is a milder reagent for converting primary and secondary alcohols to alkyl bromides and often provides better yields with less rearrangement compared to HBr.[5] The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the reacting center.

Causality Behind Experimental Choices: PBr₃ is preferred when trying to avoid carbocation rearrangements and when a stereospecific outcome (inversion) is desired. The phosphorus atom in PBr₃ is electrophilic and reacts with the oxygen of the alcohol. This converts the hydroxyl group into a good leaving group, which is then displaced by a bromide ion in an Sₙ2 fashion.

Experimental Protocol: Reaction with PBr₃

Materials:

  • 1,1,5-Trimethylcyclohexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 1,1,5-trimethylcyclohexanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise with vigorous stirring.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of ice-cold water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

SN2_Mechanism Alcohol 1,1,5-Trimethylcyclohexanol Intermediate ROPBr2 Intermediate Alcohol->Intermediate + PBr3 Product 3-Bromo-1,1,5-trimethylcyclohexane Intermediate->Product + Br- (backside attack)

Caption: Sₙ2 mechanism for the reaction of an alcohol with PBr₃.

Physicochemical Properties and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of 3-Bromo-1,1,5-trimethylcyclohexane

PropertyPredicted Value/InformationSource/Basis
CAS Number 872288-13-6Commercial Suppliers[6]
Molecular Formula C₉H₁₇BrCalculated
Molecular Weight 205.14 g/mol Calculated
Appearance Likely a colorless to pale yellow liquidAnalogy to similar alkyl halides
Boiling Point Estimated to be in the range of 200-220 °C at atmospheric pressureAnalogy to bromocyclohexane and substituted cyclohexanes
Solubility Insoluble in water; soluble in common organic solvents (e.g., ether, chloroform, hexane)General properties of alkyl halides

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would be complex due to the multiple diastereotopic protons in the cyclohexane ring. Key signals would include:

    • Singlets for the two methyl groups at the C1 position.

    • A doublet for the methyl group at the C5 position.

    • A multiplet for the proton at the C3 position, shifted downfield due to the electron-withdrawing effect of the bromine atom.

    • A series of multiplets for the methylene protons of the cyclohexane ring.

  • ¹³C NMR: The spectrum would show nine distinct signals corresponding to the nine carbon atoms. The carbon atom attached to the bromine (C3) would be significantly shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2).

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching and bending vibrations. A characteristic C-Br stretching absorption would be expected in the fingerprint region (typically 500-700 cm⁻¹).

Reactivity and Potential Applications in Drug Development

3-Bromo-1,1,5-trimethylcyclohexane is a versatile synthetic intermediate due to the reactivity of the carbon-bromine bond. It can participate in a variety of reactions, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce new functional groups. This is a common strategy in medicinal chemistry for building molecular complexity.

  • Elimination Reactions: Treatment with a strong base can lead to the formation of an alkene, 1,1,5-trimethylcyclohexene.

  • Grignard Reagent Formation: Reaction with magnesium metal would yield the corresponding Grignard reagent, a powerful carbon nucleophile for the formation of new carbon-carbon bonds.

Relevance to Drug Discovery:

The 1,1,5-trimethylcyclohexyl moiety can be considered a "lipophilic fragment." In drug design, modulating lipophilicity is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of bulky alkyl groups can also influence a molecule's binding affinity and selectivity for its biological target by occupying specific hydrophobic pockets in a receptor or enzyme.

While no specific drugs are publicly documented as being synthesized from 3-Bromo-1,1,5-trimethylcyclohexane, its potential as a building block is clear. It could be used to synthesize analogs of known drugs to explore structure-activity relationships (SAR). For instance, it could be used to introduce the 1,1,5-trimethylcyclohexyl group onto a pharmacophore to enhance its lipophilicity and potentially improve its membrane permeability or oral bioavailability.

Applications Core 3-Bromo-1,1,5-trimethylcyclohexane Nucleophilic_Substitution Nucleophilic Substitution Core->Nucleophilic_Substitution Elimination Elimination Core->Elimination Grignard_Formation Grignard Formation Core->Grignard_Formation Drug_Discovery Drug Discovery & Development Nucleophilic_Substitution->Drug_Discovery Grignard_Formation->Drug_Discovery SAR_Studies Structure-Activity Relationship (SAR) Studies Drug_Discovery->SAR_Studies ADME_Optimization ADME Profile Optimization Drug_Discovery->ADME_Optimization

Caption: Potential applications of 3-Bromo-1,1,5-trimethylcyclohexane.

Conclusion

While the specific historical discovery of 3-Bromo-1,1,5-trimethylcyclohexane remains obscure in the readily accessible scientific literature, its synthesis can be confidently approached through established and reliable methods of organic chemistry. Both free-radical bromination of the parent alkane and nucleophilic substitution of the corresponding alcohol offer viable pathways to this compound. The presence of the reactive C-Br bond, coupled with the sterically demanding and lipophilic trimethylcyclohexyl scaffold, makes this molecule a potentially valuable tool for synthetic and medicinal chemists. This guide provides a foundational understanding of its synthesis, properties, and potential applications, encouraging further exploration of its utility in the development of novel chemical entities.

References

  • Aisen Biotechnology Co., Ltd. (2025, July 24).
  • Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230.
  • BenchChem. (2025). In-Depth Technical Guide: Chemical Properties of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
  • Sapphire Bioscience. 3-Bromo-1,1,5-trimethylcyclohexane.
  • BYJU'S.
  • Filo. (2026, January 17). The reaction of 1-methylcyclohexanol with HBr yields the major product.
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 1-Bromo-3-methylcyclohexane.
  • Chegg. (2022, June 10).
  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2.
  • LibreTexts. (2020, July 1). 11: Free Radical Substitution and Addition Reactions.
  • Scribd.
  • Pearson. For each compound, predict the major product of free-radical brom....
  • Sapphire Bioscience. 3-Bromo-1,1,5-trimethylcyclohexane.
  • Study.com. What product is formed in the reaction of 1-methylcyclohexanol with HBr?.
  • Chegg. (2020, June 8). Solved For each compound below, predict the major product of | Chegg.com.
  • ChemEd X. TOPIC: 3.
  • Google Patents. RU2616450C1 - Method of producing bromocyclohexane.
  • BenchChem. (2025). Application of 4-(1-bromoethyl)
  • ChemEd X. TOPIC: 3.
  • Vedantu. Cyclohexanol on reaction with PBr3 in the presence class 11 chemistry CBSE.
  • BenchChem. (2025).
  • LibreTexts. (2020, July 1). 18.4: Radical reactions in practice.
  • BYJU'S. (2022, February 23). PBr3 Reaction.
  • Eureka | Patsnap. (2022, August 9). Synthesis method of 3, 3, 5-trimethyl cyclohexanol.
  • ACS Publications. Conformational analysis. 44. 1,1,2-Trimethylcyclohexane | The Journal of Organic Chemistry.
  • LibreTexts.
  • ChemicalBook. cis,cis,trans-1,3,5-trimethylcyclohexane(1795-26-2) 13 c nmr.
  • PubChem. 3-Bromo-1,1-dimethylcyclohexane | C8H15Br | CID 57745297.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • PubChem. 1,3,5-Trimethylcyclohexane | C9H18 | CID 35364.
  • PubChem. 1-Bromo-1,3,5-trimethylcyclohexane | C9H17Br | CID 129658996.
  • Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect.
  • Chem 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • ResearchGate. (PDF)
  • ResearchGate. (2025, September 25). A New Route for the Convenient Synthesis of 3Aminomethyl3,5,5-trimethyl-cyclohexanol | Request PDF.
  • ScienceOpen. (2017, April 3). Current Topics in Medicinal Chemistry.

Sources

Exploratory

Strategic Applications of 3-Bromo-1,1,5-trimethylcyclohexane in Synthetic Chemistry and Drug Discovery

Executive Summary In the landscape of modern synthetic chemistry, the utilization of sterically hindered, functionalized cycloalkanes is critical for developing novel pharmacophores and high-value fragrance ingredients....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry, the utilization of sterically hindered, functionalized cycloalkanes is critical for developing novel pharmacophores and high-value fragrance ingredients. 3-Bromo-1,1,5-trimethylcyclohexane (CAS 872288-13-6) represents a highly specialized secondary alkyl halide[1]. Characterized by its bulky gem-dimethyl and methyl substitutions, this molecule offers a unique steric environment that challenges traditional nucleophilic substitution paradigms while providing a robust, lipophilic scaffold for downstream applications[2]. This whitepaper dissects the structural dynamics of 3-Bromo-1,1,5-trimethylcyclohexane and provides field-proven methodologies for its application in pharmaceutical and fragrance research.

Physicochemical & Structural Profiling

The reactivity of 3-Bromo-1,1,5-trimethylcyclohexane is fundamentally dictated by its 3D conformation. The cyclohexane ring adopts a chair conformation where the bulky methyl groups at C1 and C5 dictate the axial/equatorial preference of the C3 bromine atom to minimize 1,3-diaxial interactions.

Table 1: Physicochemical Properties & Structural Impact

PropertyValueCausality / Impact on Research
CAS Number 872288-13-6Unique identifier for procurement of research-grade screening compounds[2].
Molecular Formula C9H17BrHigh carbon-to-heteroatom ratio ensures high lipophilicity.
Molecular Weight 205.13 g/mol Low molecular weight allows for complex downstream functionalization without exceeding Lipinski's Rule of 5 limits[3].
Steric Environment Hindered Secondary BromideThe adjacent C2 methylene and C1 quaternary center create neopentyl-like hindrance, significantly slowing standard SN2 pathways[4].
Primary Reaction Pathways SN1, E2, OrganometallicSN2 is thermodynamically disfavored; strong bases will almost exclusively drive E2 elimination[4].

Core Research Areas

Area I: Lipophilic Scaffolding in Drug Discovery

In drug development, incorporating bulky aliphatic rings is a proven strategy to enhance metabolic stability and blood-brain barrier (BBB) penetration. The 1,1,5-trimethylcyclohexyl moiety acts as a highly lipophilic shield. By displacing the bromine with various amine nucleophiles, researchers can synthesize novel central nervous system (CNS) active agents. Because SN2 attack at the C3 position is sterically encumbered, amination often requires high-pressure systems or transition-metal-catalyzed cross-coupling adaptations to suppress the competing E2 elimination pathway.

Area II: Synthesis of High-Value Fragrance Odorants

Trimethylcyclohexane derivatives are ubiquitous in the flavor and fragrance industry. Specifically, ethers derived from this scaffold, such as 3-ethoxy-1,1,5-trimethylcyclohexane, exhibit highly desirable green, fruity, and herbal olfactory profiles[]. 3-Bromo-1,1,5-trimethylcyclohexane serves as the direct electrophilic precursor for these odorants via Williamson ether synthesis.

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with built-in analytical checkpoints to ensure reaction fidelity and to account for the unique steric hindrance of the substrate.

Protocol A: Synthesis of 3-Ethoxy-1,1,5-trimethylcyclohexane (Williamson Etherification)

Objective: Convert the secondary bromide into a fragrance-grade ether[].

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under N2, dissolve 1.5 equivalents of sodium ethoxide (NaOEt) in anhydrous ethanol (0.5 M).

  • Substrate Addition: Cool the flask to 0 °C. Add 1.0 equivalent of 3-Bromo-1,1,5-trimethylcyclohexane dropwise.

    • Causality Check: Dropwise addition at low temperature prevents localized spikes in basicity, which would prematurely trigger E2 elimination over the desired SN2/SN1 substitution.

  • Thermal Activation: Gradually warm the mixture to reflux (78 °C) and stir for 16 hours.

    • Causality Check: The steric bulk of the 1,1,5-trimethyl groups creates a high activation energy barrier for substitution. Refluxing provides the necessary thermodynamic driving force.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide (Rf ~0.8) should convert to a more polar ether spot (Rf ~0.5), visualizable via KMnO4 stain.

  • Workup & Purification: Quench with distilled H2O and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via silica gel chromatography to separate the ether from the inevitable 1,5,5-trimethylcyclohexene byproduct.

Protocol B: Mechanistic Probing via Base-Promoted Elimination (E2)

Objective: Utilize the substrate to study regioselective elimination in sterically hindered cycloalkanes[4].

  • Reaction Setup: Prepare a 0.5 M solution of potassium tert-butoxide (t-BuOK) in anhydrous THF.

  • Execution: Introduce 1.0 equivalent of the bromide substrate at room temperature and stir for 4 hours.

    • Causality Check: The use of a bulky, non-nucleophilic base (t-BuOK) completely suppresses substitution, forcing the molecule down the E2 elimination pathway.

  • Self-Validation (Analytical): Quench with saturated NH4Cl and extract with pentane. Analyze the organic layer directly via GC-MS. The ratio of Δ3 to Δ2 alkenes will self-validate the regioselectivity dictated by the C1 gem-dimethyl steric blocking.

Visualizing the Synthetic Network

The following diagram maps the divergent synthetic utility of 3-Bromo-1,1,5-trimethylcyclohexane based on the applied chemical environment.

G cluster_0 Drug Discovery cluster_1 Fragrance Synthesis cluster_2 Mechanistic Probes Core 3-Bromo-1,1,5-trimethylcyclohexane Amination Amination Core->Amination High T, Amines Ether Williamson Etherification Core->Ether NaOR, Heat Elim Base-Promoted Elimination Core->Elim t-BuOK Pharma Lipophilic Pharmacophores Amination->Pharma Fragrance Odorant Ethers (e.g., 3-Ethoxy) Ether->Fragrance Alkene Regioselective Cyclohexenes Elim->Alkene

Diagram 1: Reaction pathways of 3-Bromo-1,1,5-trimethylcyclohexane across chemical disciplines.

References

  • Title: Because bromocyclohexane is a secondary alkyl halide... Source: Pearson URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-1,1,5-trimethylcyclohexane as a Strategic Precursor in Pharmaceutical Synthesis

Executive Summary & Strategic Rationale In modern drug discovery, the incorporation of bulky, aliphatic ring systems is a proven strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the incorporation of bulky, aliphatic ring systems is a proven strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 3-Bromo-1,1,5-trimethylcyclohexane (CAS: 872288-13-6) serves as a highly versatile, lipophilic building block[1][2]. By functioning as a precursor, it allows synthetic chemists to graft the sterically hindered 3,3,5-trimethylcyclohexyl moiety onto novel pharmacophores.

The 3,3,5-trimethylcyclohexyl group is not merely structural filler; it is a functional asset. It is historically utilized in UV-absorbing compounds like Homosalate[3] and spasmolytics like Cyclandelate. More recently, derivatives such as 3,3,5-trimethylcyclohexyl succinate dimethylamide have demonstrated profound efficacy in regulating melanogenesis via the ubiquitin-proteasome system and autophagy, offering new avenues for hyperpigmentation therapies[4].

The Causality of Pharmacological Enhancement

When grafted onto a drug candidate, this specific cycloaliphatic group provides three distinct advantages:

  • Steric Shielding: The gem-dimethyl group at C1 and the methyl at C5 create a bulky "umbrella." If placed adjacent to labile functional groups (like esters or amides), this steric bulk physically blocks hydrolytic enzymes (e.g., esterases) and CYP450 isoforms, drastically increasing the molecule's metabolic half-life.

  • LogP Enhancement: The dense hydrocarbon framework significantly increases lipophilicity, which is critical for driving passive membrane permeability and blood-brain barrier (BBB) penetration in CNS-targeted drugs.

  • Conformational Restriction: The cyclohexane ring, locked into a specific chair conformation due to 1,3-diaxial interactions from the methyl groups, reduces the entropic penalty upon target binding, thereby increasing receptor affinity.

G A 3-Bromo-1,1,5- trimethylcyclohexane B Steric Shielding (gem-dimethyl groups) A->B C High Lipophilicity (LogP Enhancement) A->C D Conformational Rigidity A->D E Metabolic Stability (CYP450 Resistance) B->E F Improved BBB Penetration C->F G Receptor Pocket Locking D->G

Pharmacological advantages of integrating the 3,3,5-trimethylcyclohexyl moiety into drug candidates.

Physicochemical Profiling

Understanding the physical parameters of 3-Bromo-1,1,5-trimethylcyclohexane is essential for handling, storage, and reaction design[1][2][5].

PropertyValue / Description
Chemical Name 3-Bromo-1,1,5-trimethylcyclohexane
CAS Number 872288-13-6
Molecular Formula C9H17Br
Molecular Weight 205.13 g/mol
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; miscible with THF, DCM, Toluene
Storage Conditions 2-8°C, protect from light and ambient moisture
Handling Safety Alkylating agent; handle in a fume hood with proper PPE

Synthetic Challenges & Mechanistic Causality

From a synthetic standpoint, 3-bromo-1,1,5-trimethylcyclohexane is a sterically hindered secondary alkyl bromide .

  • Why standard SN​2 fails: Traditional nucleophilic substitution (e.g., reacting the bromide with an amine and K2​CO3​ in DMF) typically results in near-zero yields. The axial methyl groups on the cyclohexane ring severely block the Bürgi-Dunitz trajectory required for backside nucleophilic attack. Furthermore, the basic conditions heavily favor E2 elimination over substitution, yielding 1,5,5-trimethylcyclohexene byproducts.

  • Why standard Palladium Cross-Coupling fails: Traditional Buchwald-Hartwig aminations using Pd catalysts often fail because the bulky secondary alkyl palladium intermediate undergoes rapid β -hydride elimination before reductive elimination can occur.

The Solution: To successfully utilize this precursor, chemists must bypass two-electron polar pathways. The protocols below utilize single-electron transfer (SET) radical chemistry (Metallaphotoredox) and organometallic nucleophile generation (Grignard), which are insensitive to the steric blockades that plague SN​2 reactions.

Validated Experimental Protocols

Protocol A: Metallaphotoredox C-N Cross-Coupling

This protocol leverages dual Iridium/Nickel photoredox catalysis to couple the hindered bromide with a primary or secondary pharmaceutical amine intermediate. The Ir-photocatalyst generates a secondary alkyl radical from the bromide, which is easily captured by the Ni-amine complex, bypassing steric hindrance.

Materials:
  • 3-Bromo-1,1,5-trimethylcyclohexane (1.0 equiv, 1.0 mmol)

  • Target Amine (1.5 equiv, 1.5 mmol)

  • [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (Photocatalyst, 0.02 equiv)

  • NiCl2​⋅dtbbpy (Cross-coupling catalyst, 0.05 equiv)

  • Quinuclidine (Base/Hydrogen atom transfer agent, 2.0 equiv)

  • Anhydrous Acetonitrile (0.1 M)

Step-by-Step Methodology:
  • Catalyst Assembly: In a flame-dried 20 mL reaction vial equipped with a stir bar, add the Ir-photocatalyst, Ni-catalyst, Target Amine, and Quinuclidine.

  • Solvent & Electrophile Addition: Transfer the vial to a nitrogen-filled glovebox. Add anhydrous acetonitrile followed by 3-bromo-1,1,5-trimethylcyclohexane. Seal the vial with a PTFE-lined septum cap.

  • Degassing (Critical Step): Remove the vial from the glovebox. If a glovebox is unavailable, perform three rigorous Freeze-Pump-Thaw cycles. Causality: Oxygen is a potent radical scavenger and will rapidly quench the excited state of the Ir-catalyst, halting the reaction.

  • Photochemical Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 24 hours. A fan must be used to ensure the reaction remains at ambient temperature to prevent thermal degradation of the Ni-complex.

  • Quenching & Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO3​ (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation & Quality Control: Analyze the crude mixture via LC-MS. The target mass should be dominant. A minor byproduct corresponding to the debrominated alkane (1,1,5-trimethylcyclohexane) may be present, which validates that the radical generation step was successful. Purify via silica gel flash chromatography.

G Step1 1. Reagent Assembly Alkyl Bromide + Amine + Ni/Ir Catalysts Step2 2. Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Photochemical Irradiation Blue LED (450 nm), 24h, RT Step2->Step3 Step4 4. Quenching & Extraction EtOAc / Aqueous Workup Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) Step4->Step5

Step-by-step workflow for the metallaphotoredox C-N cross-coupling of hindered alkyl bromides.

Optimization Data for Hindered Secondary Bromides
Reaction ConditionMechanistic PathwayYield (%)Primary Failure Mode
Amine, K2​CO3​ , DMF, 80°CPolar SN​2 < 5%Steric hindrance blocking trajectory; E2 elimination.
Amine, Pd(OAc)2​ , BINAP, 100°C2-Electron Organometallic< 10%Rapid β -hydride elimination of the Pd-alkyl species.
Amine, Ni/Ir Photoredox, Blue LED, RTSingle-Electron Transfer (Radical)82% N/A (Radical bypasses steric constraints effectively).
Protocol B: Grignard Reagent Generation & Electrophilic Trapping

Converting the bromide into a nucleophile (Grignard reagent) is highly effective for forming C-C bonds with pharmaceutical aldehydes or ketones.

Step-by-Step Methodology:
  • Activation of Magnesium: In a flame-dried, argon-purged 2-neck flask, add Magnesium turnings (1.5 equiv). Add a single crystal of Iodine ( I2​ ) and heat gently with a heat gun until purple vapors fill the flask. Causality: Iodine etches the inert MgO layer off the turnings, exposing the reactive magnesium metal surface.

  • Initiation: Add enough anhydrous THF to just cover the turnings. Add 5% of the total volume of 3-bromo-1,1,5-trimethylcyclohexane. Stir vigorously. Initiation is confirmed when the brown iodine color disappears and the solution becomes slightly cloudy/warm.

  • Reagent Addition: Dilute the remaining bromide in anhydrous THF (to a final concentration of 0.5 M). Add this solution dropwise via an addition funnel at a rate that maintains a gentle reflux without external heating.

  • Maturation: Once addition is complete, reflux the mixture for an additional 1 hour to ensure complete insertion of Mg into the C-Br bond.

  • Validation (Self-Validating System): Before use, the Grignard reagent must be titrated. Withdraw a 1.0 mL aliquot and titrate against a standardized solution of salicylaldehyde phenylhydrazone in THF. The color change from yellow to bright orange confirms the exact molarity of the active organomagnesium species, ensuring precise stoichiometry in the subsequent drug-coupling step.

References

  • PubMed (National Institutes of Health). "Regulation of melanogenesis via ubiquitin-proteasome system and autophagy by 3,3,5-trimethylcyclohexyl succinate dimethylamide and tranexamic acid". PubMed.[Link]

  • PharmaCompass. "Homosalate | Drug Information, Uses, Side Effects, Chemistry". PharmaCompass Database. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-1,1,5-trimethylcyclohexane

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3-bromo-1,1,5-trimethylcyclohexane (CAS: 872288-13-6)[1]. Designed for research scientists and drug development professionals, this guide ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3-bromo-1,1,5-trimethylcyclohexane (CAS: 872288-13-6)[1]. Designed for research scientists and drug development professionals, this guide addresses the mechanistic pitfalls, side-product formation, and protocol optimizations associated with the bromination of its primary precursor, 3,3,5-trimethylcyclohexanol.

Nomenclature Note: While commonly referred to in legacy literature as 1-bromo-3,3,5-trimethylcyclohexane based on the precursor's numbering, IUPAC rules dictate that the locant set must be as low as possible. Numbering from the gem-dimethyl carbon yields the locant set 1,1,3,5, making the official name 3-bromo-1,1,5-trimethylcyclohexane [1].

Part 1: Mechanistic Pathways & Side Product Generation

Understanding the causality behind side product formation requires mapping the reactive intermediates. When 3,3,5-trimethylcyclohexanol is subjected to highly acidic brominating conditions (e.g., aqueous HBr), the reaction proceeds via an SN​1/E1 pathway. The resulting secondary carbocation is highly susceptible to rearrangements[2].

G A 3,3,5-Trimethylcyclohexanol B Oxonium Ion (Protonated) A->B + H+ (from Acid) C 2° Carbocation (C1 Position) B->C - H2O D 3-Bromo-1,1,5-trimethylcyclohexane (Target Product) C->D + Br- (SN1 Pathway) E 1,5,5-Trimethylcyclohexene (Elimination Product) C->E - H+ (E1 Pathway) F 3° Carbocation (via 1,2-Hydride Shift) C->F 1,2-Hydride Shift G 1-Bromo-1,3,3-trimethylcyclohexane (Rearrangement) F->G + Br-

Mechanistic pathways for the synthesis of 3-bromo-1,1,5-trimethylcyclohexane and side products.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my synthesized product contaminated with structural isomers?

A: If you are using hydrobromic acid (HBr) and heat, your reaction is passing through a planar secondary carbocation intermediate at the C3 position (using the product's numbering). Because this secondary carbocation is adjacent to a methylene group that borders a quaternary carbon, it frequently undergoes a 1,2-hydride shift to form a significantly more stable tertiary carbocation[2],[3]. Subsequent nucleophilic attack by bromide yields the rearranged isomer, 1-bromo-1,3,3-trimethylcyclohexane. To prevent this, you must bypass the free carbocation intermediate by using SN​2 -favoring reagents like Phosphorus Tribromide ( PBr3​ ) or the Appel reaction conditions ( NBS/PPh3​ )[4].

Q2: My GC-MS shows a significant peak with a mass of 124 m/z. What is this, and how do I minimize it?

A: A mass of 124 m/z corresponds to the loss of HBr ( M−80−1 ), indicating the formation of an elimination side product, primarily 1,5,5-trimethylcyclohexene . This occurs via competing E1 or E2 pathways.

  • Causality: High reaction temperatures and the presence of strong, non-nucleophilic bases (or even excess unreacted alcohol acting as a base) promote the abstraction of a beta-proton.

  • Solution: Maintain strict temperature control (0 °C to 10 °C) during reagent addition and avoid using sulfuric acid as a co-catalyst, which heavily drives dehydration.

Q3: Why does my NMR show two distinct diastereomers of the target product?

A: The starting material, 3,3,5-trimethylcyclohexanol, typically exists as a mixture of cis and trans diastereomers. If your bromination proceeds via an SN​1 mechanism, the planar carbocation allows for both axial and equatorial attack by the bromide ion, leading to epimerization (a thermodynamic mixture of diastereomers)[3]. If you use SN​2 conditions ( PBr3​ ), the reaction proceeds with stereochemical inversion. Because the starting material is usually a diastereomeric mixture, stereospecific inversion will still yield a mixture of product diastereomers unless the starting alcohol is enantiomerically and diastereomerically pure.

Part 3: Reagent Selection & Quantitative Comparison

To minimize side products, reagent selection is the most critical variable. The table below summarizes the expected outcomes based on the brominating agent used.

Reagent SystemPrimary MechanismTarget YieldMajor Side ProductsRearrangement Risk
Aqueous HBr (48%) + H2​SO4​ SN​1 / E1 40 – 50%Alkenes, rearranged tertiary bromidesHigh
PBr3​ in DCM (0 °C) SN​2 / E2 75 – 85%Phosphite esters, trace alkenesLow
NBS / PPh3​ (Appel Reaction) SN​2 85 – 90%Triphenylphosphine oxideVery Low

Part 4: Optimized Experimental Protocol ( PBr3​ Method)

To ensure high scientific integrity and a self-validating workflow, we recommend the PBr3​ protocol. This method minimizes carbocation-driven hydride shifts and thermally driven eliminations[4].

Materials Required:

  • 3,3,5-trimethylcyclohexanol (1.0 eq)

  • Phosphorus tribromide ( PBr3​ ) (0.4 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3​

  • Anhydrous Na2​SO4​

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon or N2​ . Moisture must be excluded to prevent the premature hydrolysis of PBr3​ into phosphorous acid, which lowers yield and generates acidic conditions that promote E1 elimination.

  • Substrate Dissolution: Dissolve 3,3,5-trimethylcyclohexanol (1.0 eq) in anhydrous DCM (approx. 0.5 M concentration).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Add PBr3​ (0.4 eq) dropwise via a syringe over 15 minutes. Self-Validation Check: The reaction should remain clear; rapid yellowing or fuming indicates the addition is too fast, causing localized exothermic spikes that drive alkene formation.

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, visualized with PMA stain). The alcohol precursor will stain dark blue/black, while the alkyl bromide will have a significantly higher Rf​ value.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and strictly quench by adding the mixture dropwise into a vigorously stirred beaker of ice-cold saturated NaHCO3​ . This neutralizes the HBr byproduct instantly, preventing late-stage elimination.

  • Workup & Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel flash chromatography (using 100% hexanes) to isolate pure 3-bromo-1,1,5-trimethylcyclohexane.

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-1,1,5-trimethylcyclohexane

Welcome to the technical support center for 3-Bromo-1,1,5-trimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detail...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Bromo-1,1,5-trimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this compound. We will address common challenges, from removing synthetic byproducts to separating stereoisomers, ensuring you can achieve the desired purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the purification of 3-Bromo-1,1,5-trimethylcyclohexane.

Q1: What are the most common impurities found in crude 3-Bromo-1,1,5-trimethylcyclohexane?

A1: The impurity profile largely depends on the synthetic route.

  • From 3,3,5-trimethylcyclohexanol: If synthesized from the corresponding alcohol using an acid like HBr, common impurities include unreacted starting alcohol, elimination byproducts (trimethylcyclohexenes), and potentially ether byproducts.[1]

  • From 3,3,5-trimethylcyclohexane: Direct radical bromination of the parent alkane can lead to a mixture of regioisomers (bromine at different positions) and poly-brominated species.[2]

  • General Impurities: Regardless of the route, residual acid from the reaction, water from the workup, and unreacted bromine can also be present.

Q2: My crude product has a distinct yellow or reddish-brown color. What is the cause and how do I remove it?

A2: A yellow or reddish-brown color is almost always due to the presence of dissolved elemental bromine (Br₂).[3] Bromine is a common reactant and can persist if not fully consumed or quenched. To remove it, the crude organic mixture should be washed with a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective.[3] The thiosulfate reacts with bromine to form colorless and water-soluble sodium bromide and sodium tetrathionate, which are easily removed in the aqueous layer.

Q3: What is the best general strategy for purifying crude 3-Bromo-1,1,5-trimethylcyclohexane?

A3: A multi-step approach is most effective.

  • Aqueous Workup: First, neutralize any residual acid with a wash of saturated aqueous sodium bicarbonate (NaHCO₃).[4][5] Then, remove any unreacted bromine with a sodium thiosulfate wash.[3] Finally, wash with water and then brine to remove water-soluble impurities.[3][6]

  • Drying: Thoroughly dry the washed organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7][8]

  • Distillation: The primary purification method is fractional distillation.[2][9] Given the likelihood of isomeric impurities with close boiling points, a column with high theoretical plates is recommended for effective separation. Vacuum distillation can be employed to reduce the boiling point and prevent thermal decomposition.

Q4: How can I accurately assess the purity and isomeric ratio of my final product?

A4: A combination of analytical techniques is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this type of compound. It can separate volatile isomers and impurities, providing both their relative abundance (purity) and mass spectra for identification.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of isomers by revealing different sets of signals.[6] Careful integration of specific, well-resolved peaks can provide an estimate of the isomeric ratio.

Part 2: Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific problems you may encounter during the purification process.

IssuePossible Cause(s)Recommended Solution(s)
Persistent Acidity (Low pH on wet litmus paper after workup) 1. Insufficient neutralization during the aqueous wash. 2. Formation of HBr via hydrolysis or decomposition.1. Perform additional washes with saturated aqueous sodium bicarbonate (NaHCO₃) until effervescence ceases.[4] 2. Ensure the product is thoroughly dried and stored in a cool, dark place to prevent decomposition.
Product is "Wet" (Cloudy appearance, water droplets visible) 1. Incomplete separation of the aqueous layer during workup. 2. Insufficient amount or contact time with the drying agent. 3. Use of an inefficient drying agent.1. Carefully separate the layers in the separatory funnel. If an emulsion forms, adding more brine can help break it.[3] 2. Add more anhydrous drying agent and stir for at least 15-30 minutes.[7] 3. Use a high-capacity, fast-acting drying agent like anhydrous MgSO₄.[12]
Multiple Isomers Detected in Final Product (by GC-MS or NMR) 1. The synthetic route used is not stereoselective or regioselective.[13] 2. Inefficient fractional distillation.1. This is a common challenge. The best solution is to optimize the separation. 2. Use a longer, more efficient distillation column (e.g., Vigreux or packed column). Perform the distillation slowly to allow for proper equilibration between liquid and vapor phases.[9] 3. For very high purity, preparative chromatography may be necessary.
Product Darkens or Decomposes During Distillation 1. The distillation temperature is too high, causing thermal decomposition. Alkyl halides can eliminate HBr at high temperatures.[14] 2. Presence of residual acid or base, which can catalyze decomposition.1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. 2. Ensure the product is thoroughly neutralized and washed before distillation. Adding a small amount of a non-volatile radical inhibitor or an acid scavenger like a non-volatile epoxide can sometimes help.[10]
Formation of a Precipitate (Sulfur) During Thiosulfate Wash The reaction mixture is acidic, causing the decomposition of sodium thiosulfate into elemental sulfur.[3]1. Neutralize the crude product with a sodium bicarbonate wash before washing with sodium thiosulfate.[3] 2. If sulfur has already formed, it can often be removed by filtering the organic layer through a small plug of Celite or silica gel.[3]

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup of Crude 3-Bromo-1,1,5-trimethylcyclohexane

This protocol is designed to remove acidic impurities, unreacted bromine, and other water-soluble byproducts from the crude reaction mixture.

Step-by-Step Methodology:

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the product was synthesized in a solvent, ensure it is a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Acid Neutralization: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume. Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas produced. Continue shaking more vigorously for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer.

  • Bromine Quenching: Add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake for 2-3 minutes. The reddish-brown color of bromine should disappear.[3] Drain and discard the aqueous layer. Repeat if any color persists.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual salts.

  • Brine Wash: Perform a final wash with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer and aids in preventing emulsions.[3][15]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and swirl. The initial clumping of the drying agent indicates water is being absorbed. Add more until some of the agent remains free-flowing. Allow the mixture to stand for at least 15 minutes.

  • Isolation: Decant or filter the dried organic solution away from the drying agent. The solution is now ready for solvent removal (if applicable) and final purification.

cluster_workup Aqueous Workup Protocol Crude Crude Product in Separatory Funnel Wash1 1. Wash with sat. NaHCO₃ (Vent Frequently!) Crude->Wash1 Wash2 2. Wash with 10% Na₂S₂O₃ (Removes Br₂ color) Wash1->Wash2 Wash3 3. Wash with H₂O Wash2->Wash3 Wash4 4. Wash with Brine (Breaks Emulsions) Wash3->Wash4 Dry 5. Dry Organic Layer (e.g., MgSO₄) Wash4->Dry Isolate 6. Filter/Decant Dry->Isolate Final Dried Crude Product (Ready for Distillation) Isolate->Final

Caption: Workflow for the aqueous workup of crude alkyl halides.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is for the final purification of the dried crude product, aiming to separate the desired 3-Bromo-1,1,5-trimethylcyclohexane from non-volatile residues, solvents, and closely-boiling isomers.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a round-bottom flask as the distilling flask, a fractionating column (e.g., Vigreux), a condenser, a vacuum adapter (cow-type adapter is ideal for collecting multiple fractions), and receiving flasks. Ensure all glassware joints are properly sealed with vacuum grease.

  • Charge the Flask: Transfer the dried crude product into the distilling flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired pressure is stable, begin gently heating the distilling flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect any low-boiling impurities (e.g., residual solvents or elimination byproducts) in the first receiving flask. The temperature at the still head will be low and may fluctuate.

    • Main Fraction: As the temperature at the still head rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the stable boiling temperature and the corresponding pressure.

    • Final Fraction/Residue: When the temperature begins to drop or rise sharply, or when only a small amount of residue remains, stop the distillation. The residue contains high-boiling or non-volatile impurities.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

  • Analysis: Analyze the collected main fraction for purity using GC-MS or NMR.

cluster_distillation Troubleshooting Distillation Issues Start {Product Decomposes (Turns Dark)} Cause1 {High Temperature} Start->Cause1 Cause2 {Acid/Base Contamination} Start->Cause2 Solution1 Solution: Perform Vacuum Distillation Cause1->Solution1 Solution2 Solution: Repeat Aqueous Workup Cause2->Solution2

Caption: Logic for troubleshooting product decomposition during distillation.

Part 4: Data Summaries

Table of Recommended Drying Agents for Alkyl Halides

The choice of drying agent is critical for removing residual water before distillation.

Drying AgentCapacitySpeedNatureSuitability & Comments
Magnesium Sulfate (MgSO₄) HighFastSlightly AcidicExcellent for neutral and acidic solutions. Its fine powder form provides a large surface area for rapid drying.[7][12]
Sodium Sulfate (Na₂SO₄) Very HighSlowNeutralBest for very wet solutions due to its high capacity. It is slow and must be filtered off before heating as the drying process is reversible at higher temperatures.[7][12]
Calcium Chloride (CaCl₂) HighMediumNeutral/Basic ImpuritiesGood for hydrocarbons and alkyl halides. Caution: Can form complexes with alcohols, amines, and some carbonyl compounds, so should not be used if these are present as desired substances.[7][12]
Calcium Sulfate (CaSO₄, Drierite®) LowVery FastNeutralA very efficient but low-capacity drying agent. Good for final drying of already mostly-dry solvents or products.[7][12]

References

  • Drying agents. (2021). ResearchGate. [Link]

  • Drying solvents. (2023). Sciencemadness Wiki. [Link]

  • Process for the preparation of alkyl-halides. (1992).
  • Alkyl Halides. askIITians. [Link]

  • Solved To neutralize any acid contaminating the crude alkyl. (2016). Chegg.com. [Link]

  • Synthesis of Alkyl Halides from Alcohols. (2023). Chemistry LibreTexts. [Link]

  • Drying Agents - Removing water from organic solvents. University of Colorado Boulder. [Link]

  • Synthesis and Purification of Alkyl Halide. Scribd. [Link]

  • Common Drying Agents in Organic Chemistry. Scribd. [Link]

  • Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. University of Wisconsin-River Falls. [Link]

  • Palladium-Catalyzed Borylation of Primary Alkyl Bromides. (2012). ACS Publications. [Link]

  • Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. (2013).
  • To neutralize any acid contaminating the crude alkyl halide, the organic layer was washed with aqueous. (2023). brainly.com. [Link]

  • Solved 1) To neutralize any acid contaminating the crude. (2015). Chegg.com. [Link]

  • Photoinduced Palladium-Catalyzed Regio- and Chemoselective Elimination of Primary Alkyl Bromides: A Mild Route to Synthesize Unactivated Terminal Olefins. (2023). ACS Publications. [Link]

  • Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. (2010).
  • Elimination Reactions of Alkyl Halides. Michigan State University Chemistry. [Link]

  • Sodium hydroxide. Wikipedia. [Link]

  • Process for scrubbing alkyl halides
  • Method and system for removing alkyl halides
  • Cobalt-Catalyzed Carbonylative Conversion of Unactivated Alkyl Chlorides. (2026). Journal of the American Chemical Society. [Link]

  • Purification of cyclohexane. (1984).
  • Method for purifying a bromine compound. (2004).
  • α-BROMO-n-CAPROIC ACID. Organic Syntheses. [Link]

  • 1-Bromo-1,3,5-trimethylcyclohexane. PubChem. [Link]

  • 1-bromo-1,3,5-trimethylcyclohexane. NIST WebBook. [Link]

  • How many geometrical isomers are possible for the following compounds: a.3- Bromo-5. (2021). YouTube. [Link]

  • Draw 1, 3, 5-trimethyl cyclohexane using a hexagon to represent the ring. How many cis-trans stereoisomers are possible? Vaia. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). PMC. [Link]

  • Homework 4 Answers. University of Wisconsin-River Falls. [Link]

  • 1-BROMO-3,5,5-TRIMETHYL HEXANE — Chemical Substance Information. NextSDS. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Bromination of 1,1,5-Trimethylcyclohexane

Welcome to the Technical Support Center for the functionalization of substituted cycloalkanes. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, regioselective...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of substituted cycloalkanes. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, regioselective bromination of 1,1,5-trimethylcyclohexane (IUPAC preferred: 1,1,3-trimethylcyclohexane).

Here, we bypass generic procedures to focus on the mechanistic causality, self-validating workflows, and precise troubleshooting necessary to isolate the sterically hindered tertiary bromide while suppressing competitive elimination pathways.

Part 1: Mechanistic Insights & Reaction Logic

The bromination of 1,1,5-trimethylcyclohexane is a classic free-radical substitution. The substrate contains primary, secondary, and a single tertiary C-H bond (at the C5/C3 position).

The logic of our optimized protocol relies on exploiting Bond Dissociation Energies (BDEs) . The tertiary C-H bond has a BDE of approximately 93 kcal/mol, making it significantly weaker than the secondary (96 kcal/mol) and primary (100 kcal/mol) C-H bonds[1]. According to the Hammond Postulate, hydrogen abstraction by a bromine radical is an endothermic process with a late transition state. This late transition state possesses significant radical character at the carbon center, which heavily favors the formation of the more stable tertiary radical[1].

To achieve this, we utilize the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS). NBS reacts with trace HBr to provide a low, steady-state concentration of molecular bromine (Br₂), which prevents the highly exothermic and unselective polybromination that occurs when liquid Br₂ is used directly[2].

Mechanism NBS NBS + HBr Br2 Br2 (Steady State) NBS->Br2 Ionic Reaction BrRad 2 Br• Br2->BrRad Initiation (hν) Product Tertiary Bromide (R-Br) Br2->Product Halogen Transfer Alkane 1,1,5-Trimethylcyclohexane (R-H) BrRad->Alkane Radical Tertiary Carbon Radical (R•) Alkane->Radical H-Abstraction (-HBr) Radical->Br2 Propagation Product->BrRad Regenerates Br•

Figure 1: Wohl-Ziegler free-radical bromination mechanism for tertiary alkanes.

Part 2: Self-Validating Experimental Protocol

To prevent the thermal degradation of the product, this protocol utilizes photochemical initiation rather than traditional thermal initiation (e.g., AIBN at 80 °C).

Step-by-Step Methodology
  • System Purge (Validation Step): Flame-dry a 100 mL round-bottom flask. Purge with Argon for 15 minutes. Causality: Radical reactions are rapidly quenched by atmospheric oxygen and moisture[1].

  • Reagent Loading: Add 10.0 mmol of 1,1,5-trimethylcyclohexane and 20 mL of anhydrous benzotrifluoride (PhCF₃). Logic: PhCF₃ is a greener, non-ozone-depleting alternative to CCl₄ that maintains excellent radical stability.

  • NBS Addition: Add 10.5 mmol of recrystallized N-Bromosuccinimide (NBS). The mixture will appear as a dense suspension with NBS resting at the bottom.

  • Photochemical Initiation: Irradiate the stirring suspension with a 365 nm LED or a 100W incandescent bulb at 25 °C.

  • Reaction Monitoring (Self-Validating Cue): Monitor the reaction visually. As the reaction proceeds, the dense NBS powder is consumed and replaced by succinimide, which is less dense and will float to the surface of the solvent. Once all solid is floating (typically 2-4 hours), the reaction is complete.

  • Workup: Cool the flask to 0 °C to force complete precipitation of succinimide. Filter the mixture through a pad of Celite.

  • Washing & Isolation: Wash the organic filtrate with ice-cold water (2 x 10 mL) to remove trace succinimide, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator bath below 30 °C to prevent dehydrohalogenation.

Workflow Step1 Setup & Purge (Anhydrous, Ar) Step2 Reagent Addition (Alkane + NBS) Step1->Step2 Step3 Photochemical Initiation (hν) Step2->Step3 Step4 Reaction Propagation Step3->Step4 Step5 Workup (Filtration) Step4->Step5 Step6 Pure Tertiary Bromide Step5->Step6

Figure 2: Step-by-step experimental workflow for photochemical bromination.

Part 3: Troubleshooting Guide & FAQs

Q: My GC-MS shows a significant amount of alkene instead of the target tertiary bromide. How do I fix this? A: You are observing dehydrohalogenation. Tertiary bromides are highly susceptible to E1/E2 elimination to form alkenes at elevated temperatures[1]. If you are using thermal initiation (e.g., AIBN at 80 °C), the heat provides the activation energy for this elimination pathway. Switch to the photochemical initiation (hν) protocol at room temperature to completely suppress alkene formation.

Q: Why is the regioselectivity poor, with secondary carbons getting brominated? A: While the tertiary C-H bond is the weakest, highly reactive and concentrated radical environments can lower selectivity, as free radicals are kinetically driven and less selective than ions. Ensure you are using NBS rather than liquid Br₂. NBS slowly releases Br₂, keeping its concentration extremely low, which maximizes the thermodynamic selectivity of the hydrogen abstraction step[2].

Q: The reaction stalls at 50% conversion. What is inhibiting the propagation? A: Radical chain reactions are easily quenched by radical scavengers like oxygen or water[1]. Ensure your solvent is strictly anhydrous and the reaction is thoroughly sparged with Argon prior to initiation. Additionally, check that your NBS is fresh; degraded NBS contains succinimide and free Br₂ which can alter the reaction kinetics.

Q: My product degrades during silica gel column chromatography. How should I purify it? A: Tertiary bromides are notoriously sensitive to the slightly acidic nature of standard silica gel, which catalyzes elimination. If purification is strictly necessary, use neutral or basic alumina, or perform a vacuum distillation at highly reduced pressure to keep the heating mantle temperature as low as possible.

Part 4: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and experimental outcomes, demonstrating why photochemical NBS bromination is the authoritative standard for this substrate.

Reaction ConditionInitiatorTemperatureConversion (%)Regioselectivity (3° : 2°)Major Byproduct
Br₂ (Liquid) 25 °C> 90%Moderate (~80:20)Di-bromides
NBS / AIBN Thermal80 °C> 95%High (>95:5)Alkene (Elimination)
NBS / hν Photochemical25 °C> 95%High (>95:5)Trace Polybromides

Part 5: References

  • Investigation of the Bromination/Dehydrobromination of Long Chain Alkanes Source: Missouri University of Science and Technology URL:[Link]

  • HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS Source: Royal Holloway, University of London URL:[Link]

  • Understanding Arenes and Aromaticity - Benzene Source: Scribd URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Substitution vs. Elimination in 3-Bromo-1,1,5-trimethylcyclohexane

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with highly hindered secondary alkyl halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with highly hindered secondary alkyl halides.

Due to the severe steric bulk of the trimethylcyclohexyl system, nucleophilic substitution (SN1/SN2) is frequently outcompeted by elimination (E1/E2). As a Senior Application Scientist, I have structured this guide to provide mechanistic troubleshooting, field-proven protocols, and logical frameworks to help you maximize substitution yields and suppress unwanted alkene byproducts.

Visualizing the Reaction Logic

Before adjusting your experimental conditions, it is critical to map out how reagent selection dictates the reaction pathway for a hindered secondary halide.

Pathway Substrate 3-Bromo-1,1,5-trimethylcyclohexane (Hindered 2° Halide) StrongBase Strong Base / Heat (e.g., NaOEt, KOtBu) Substrate->StrongBase WeakBase Weak Base / Good Nuc (e.g., NaN3, NaSMe) Substrate->WeakBase Solvolysis Neutral / Protic Solvent (e.g., H2O, MeOH) Substrate->Solvolysis E2 E2 Elimination (Major Product) StrongBase->E2 Favored by sterics SN2 SN2 Substitution (Inversion of Config) WeakBase->SN2 Slow but selective Carbocation 2° Carbocation Intermediate Solvolysis->Carbocation Rearrangement Rearranged Products (3° Carbocation) Carbocation->Rearrangement Hydride/Alkyl shift E1 E1 Elimination Carbocation->E1 -H+ SN1 SN1 Substitution (Racemization) Carbocation->SN1 +Nuc

Reaction pathway logic for hindered secondary cyclohexyl halides.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I observing predominantly elimination products (alkenes) when treating 3-bromo-1,1,5-trimethylcyclohexane with alkoxide bases (e.g., NaOEt)? A1: This is a classic case of steric hindrance dictating reaction pathways. 3-Bromo-1,1,5-trimethylcyclohexane is a secondary alkyl halide, but it behaves almost like a neopentyl system due to the adjacent gem-dimethyl group at C1. When a nucleophile attempts an SN2 backside attack at C3, it experiences massive steric repulsion from the axial methyl group at C1 and the ring's axial hydrogens 1. Consequently, the activation energy for SN2 is prohibitively high. Strong bases (like ethoxide) will instead abstract a peripheral beta-hydrogen, triggering an E2 elimination, which has a much lower steric barrier 2.

Q2: I know E2 requires an anti-periplanar geometry. How does this work in the 1,1,5-trimethylcyclohexyl ring, and can I use conformation to my advantage? A2: In cyclohexane derivatives, E2 elimination strictly requires the leaving group (bromide) and the beta-hydrogen to be axial (anti-periplanar) 3. In its most stable ground-state conformation, the bulky bromine atom prefers the equatorial position to avoid severe 1,3-diaxial interactions with the C1 axial methyl. For E2 to occur, the ring must flip to the higher-energy conformation where bromine is axial. Although this conformation is sparsely populated, the reaction with strong bases is so fast that it pulls the equilibrium forward (Curtin-Hammett principle). You cannot rely solely on the ground-state conformational bias to prevent E2; you must avoid strong bases entirely 4.

Conformation EqBr Equatorial Bromine (More Stable) AxBr Axial Bromine (Less Stable) EqBr->AxBr Ring Flip (High Energy Barrier) No_E2 No E2 Elimination (Gauche Geometry) EqBr->No_E2 Base Attack Steric 1,3-Diaxial Repulsion with C1-Methyl AxBr->Steric Destabilizes E2_Reaction E2 Elimination (Requires Anti-Periplanar) AxBr->E2_Reaction Base Attack (Anti-periplanar H)

Conformational equilibrium and the anti-periplanar requirement for E2 elimination.

Q3: If SN2 is blocked and E2 is a problem, what happens if I use solvolysis (neutral conditions) to force an SN1 mechanism? A3: Solvolysis (e.g., heating in methanol or water) will promote the departure of the bromide ion to form a secondary carbocation at C3 5. However, this approach is highly problematic for this specific substrate. The initial secondary carbocation is prone to rapid 1,2-hydride or 1,2-methyl shifts to form a much more stable tertiary carbocation (e.g., at C1 or C5). This rearrangement leads to a complex, unusable mixture of isomeric substitution products and E1 alkenes 2.

Q4: What is the most effective strategy to achieve substitution while minimizing elimination? A4: The optimal strategy is to use a highly polarizable, non-basic nucleophile (e.g., azide N3⁻, or thiolate RS⁻) in a polar aprotic solvent (like DMF or DMSO) [[4]](). Polar aprotic solvents selectively solvate cations, leaving the nucleophilic anion "naked" and highly reactive. This helps overcome the steric barrier of the SN2 pathway without increasing basicity. Furthermore, maintaining lower reaction temperatures minimizes the entropic advantage of the elimination pathway ( ΔS‡>0 ), further favoring substitution 5.

Quantitative Data: Reaction Conditions vs. Expected Outcomes

The table below summarizes how different reaction environments influence the competition between substitution and elimination for 3-bromo-1,1,5-trimethylcyclohexane.

ReagentSolventTemp (°C)Dominant MechanismExpected Outcome (Sub : Elim Ratio)
NaOEt (Strong Base/Nuc)EtOH (Protic)60E2< 5% : > 95%
H₂O / MeOH (Neutral)H₂O/MeOH (Protic)80SN1 / E1Complex Mixture (Rearrangements)
NaN₃ (Good Nuc / Weak Base)DMF (Aprotic)40SN2> 80% : < 20%
AgOTf + Nucleophile DCM (Aprotic)25SN1 (Trapped)~ 60% : 40% (Regio-issues possible)
Experimental Protocol: Optimized SN2 Azidation

To achieve high-yielding substitution on this hindered framework, we utilize an azide displacement protocol. This method leverages the high nucleophilicity and low basicity of the azide ion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Reagent Mixing: Dissolve 3-bromo-1,1,5-trimethylcyclohexane (1.0 equiv, 5.0 mmol) in anhydrous DMF (25 mL) to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add Sodium Azide (NaN₃, 3.0 equiv, 15.0 mmol) in one portion.

    • Causality: A large molar excess is required to drive the kinetically sluggish SN2 reaction forward. NaN₃ is explicitly selected because it is a powerful nucleophile but a remarkably weak base, effectively suppressing the competing E2 pathway.

  • Temperature Control: Heat the reaction mixture to 40 °C using a temperature-controlled oil bath.

    • Causality: Mild heating is necessary to overcome the neopentyl-like steric hindrance at C3. However, exceeding 50 °C will entropically favor the E2 elimination pathway, reducing your substitution yield.

  • Monitoring (Self-Validation): Monitor the reaction progress via GC-MS or TLC (using 9:1 Hexane/EtOAc).

    • Self-Validating System: The protocol validates itself when the starting material peak (which has a distinct 1:1 isotopic M/M+2 Bromine signature on MS) disappears. The appearance of a new peak with a mass corresponding to the azide (M - Br + N₃) confirms successful substitution. If alkene byproducts form, they will appear as a distinct peak with a mass of (M - HBr).

  • Workup: Once complete, cool the mixture to room temperature and quench with 25 mL of ice-cold distilled water to dissolve unreacted NaN₃ and DMF. Extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (5 × 20 mL).

    • Causality: Five sequential brine washes are strictly required to pull all residual DMF out of the ether layer, which would otherwise ruin downstream chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the pure substituted product.

References
  • Lumen Learning. "8.5. Elimination reactions | Organic Chemistry 1: An open textbook". 5

  • MSU Chemistry. "Elimination Reactions of Alkyl Halides". 2

  • Chemistry LibreTexts. "Competition between substitution and elimination". 4

  • Master Organic Chemistry. "Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings". 3

  • PMC (NIH). "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?". 1

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-1,1,5-trimethylcyclohexane

Welcome to the technical support resource for the synthesis of 3-Bromo-1,1,5-trimethylcyclohexane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-1,1,5-trimethylcyclohexane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of scaling up this important synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to get your experiment back on track.

Issue 1: Low or No Yield of 3-Bromo-1,1,5-trimethylcyclohexane

You've completed the reaction and work-up, but the isolated yield of your target compound is significantly lower than expected, or perhaps non-existent.

Potential Causes:

  • Ineffective Radical Initiation: The free-radical chain reaction, which is central to this synthesis, may not have started. This process requires an input of energy, typically UV light or heat, to break the Br-Br bond and form the initial bromine radicals.[1]

  • Radical Scavengers: The presence of impurities in your starting materials or solvent (e.g., oxygen, certain stabilizers) can quench the radical chain reaction, preventing the propagation steps from occurring efficiently.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. Radical brominations, while often fast once initiated, still require adequate time and temperature to maximize conversion.[2]

  • Loss During Work-up: The product may be lost during aqueous washes if emulsions form or during solvent removal if the product is volatile.

Solutions & Pro-Tips:

  • Verify Initiation Conditions:

    • UV Light: Ensure your UV lamp is functional and positioned appropriately to irradiate the reaction mixture effectively.

    • Heat: If using thermal initiation, confirm that your reaction has reached and is maintaining the target temperature.

  • Purify Reagents and Solvents:

    • Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. If necessary, purify the solvent to remove stabilizers or water.

    • Ensure your 1,1,5-trimethylcyclohexane starting material is pure.

    • Degas the solvent and reaction mixture by bubbling nitrogen or argon through it before initiating the reaction to remove dissolved oxygen.

  • Monitor Reaction Progress: Use Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. This will provide a clear indication of when the reaction is complete and prevent premature quenching.

  • Optimize Work-up Procedure: After the reaction, cool the mixture and carefully wash with a sodium thiosulfate solution to remove unreacted bromine, followed by a wash with sodium bicarbonate to neutralize the HBr byproduct. To avoid emulsions, use brine during the final wash and allow adequate time for layers to separate.

Issue 2: Formation of Multiple Isomeric Products

Your GC or NMR analysis shows the presence of not only the desired 3-bromo isomer but also other brominated compounds.

Potential Causes:

  • Lack of Perfect Selectivity: While bromination is highly selective for the most substituted carbon, it is not perfectly so.[1] The reaction proceeds by abstracting a hydrogen atom to form the most stable possible radical. In 1,1,5-trimethylcyclohexane, the tertiary C-H bond at the C3 position is the most labile, leading to a stable tertiary radical. However, abstraction of secondary hydrogens can still occur to a lesser extent, leading to other isomers.

  • High Reaction Temperature: Elevated temperatures can decrease the selectivity of the bromination reaction, providing enough energy to overcome the activation barrier for the formation of less stable secondary radicals.[3]

Solutions & Pro-Tips:

  • Control Reaction Temperature: Maintain the lowest effective temperature for the reaction. For photochemical reactions, this can often be near room temperature. This maximizes the inherent selectivity of bromine for the tertiary position.[3]

  • Use Bromine as the Limiting Reagent: Adding bromine slowly to the reaction mixture can help prevent high local concentrations and reduce the likelihood of multiple brominations on the same molecule.

  • Employ Purification Techniques: Fractional distillation under reduced pressure is often effective for separating isomers with different boiling points.[2] If boiling points are too close, preparative column chromatography on silica gel or alumina may be required.[4]

Data Table: Relative Reactivity of C-H Bonds in Halogenation

This table illustrates why bromination is the preferred method for selective synthesis compared to chlorination. Bromination is significantly more selective for the more stable tertiary radical.

Hydrogen TypeRelative Reactivity (Chlorination at 25°C)Relative Reactivity (Bromination at 25°C)
Primary (1°)11
Secondary (2°)3.982
Tertiary (3°) 5.2 1640

Data adapted from principles of free-radical halogenation.[1]

Issue 3: Reaction Mixture Remains Dark Brown/Red After Extended Time

The characteristic reddish-brown color of bromine (Br₂) persists even after the expected reaction time has passed, indicating a significant amount of unreacted bromine.

Potential Causes:

  • Failed Initiation: As described in Issue 1, if the radical chain never starts, the bromine will not be consumed.[1]

  • Incorrect Stoichiometry: An excess of bromine may have been added relative to the alkane starting material.

  • Decomposition of Reagents: If N-Bromosuccinimide (NBS) is used as a bromine source, ensure it is fresh and has been stored correctly. Old or improperly stored NBS can be less effective.

Solutions & Pro-Tips:

  • Re-initiate the Reaction: If you suspect initiation failure, try adding a small amount of a radical initiator like AIBN (azobisisobutyronitrile) if using thermal conditions, or check your UV source for photochemical reactions.

  • Check Calculations: Double-check the molar equivalents of your reagents to ensure bromine is not in large excess.

  • Quench and Re-evaluate: If the reaction cannot be started, it is safer to quench the unreacted bromine. Cool the flask in an ice bath and slowly add a saturated solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the color disappears. Then, re-evaluate your setup, reagents, and initiation method before attempting the reaction again.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of 3-Bromo-1,1,5-trimethylcyclohexane?

A: The reaction proceeds via a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond using UV light or heat, generating two bromine radicals (Br•).

  • Propagation: This is a two-step cycle.

    • A bromine radical abstracts a hydrogen atom from the C3 position of 1,1,5-trimethylcyclohexane. This is the rate-determining step and forms the most stable intermediate: a tertiary alkyl radical and a molecule of hydrogen bromide (HBr).

    • The tertiary alkyl radical then reacts with a molecule of Br₂ to form the desired product, 3-Bromo-1,1,5-trimethylcyclohexane, and a new bromine radical, which continues the chain.

  • Termination: The reaction stops when two radicals combine. This can happen in several ways, such as two bromine radicals forming Br₂, or an alkyl radical and a bromine radical combining. These are rare events due to the low concentration of radicals.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Br2 Br-Br 2Br_rad 2 Br• Br2->2Br_rad hv or Δ Alkane 1,1,5-trimethylcyclohexane Alkyl_rad Tertiary Radical Alkane->Alkyl_rad + Br•, - HBr Alkyl_rad->Alkane regenerates Br• Product 3-Bromo-1,1,5-trimethylcyclohexane Alkyl_rad->Product + Br2 2Br_rad_term 2 Br• Br2_term Br2 2Br_rad_term->Br2_term

Caption: Free-radical chain mechanism for bromination.

Q2: What are the critical safety precautions for handling bromine and its byproducts?

A: Both bromine (Br₂) and hydrogen bromide (HBr) are highly corrosive and toxic. Strict safety protocols must be followed.

  • Ventilation: Always handle bromine and conduct the reaction in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber or a laminate).[6]

  • Handling: Dispense liquid bromine carefully to avoid splashes. Always add acid to water, never the other way around, when preparing aqueous solutions.[7]

  • Spill & Waste Management: Keep a spill kit with a neutralizing agent like sodium thiosulfate or sodium bicarbonate readily available. All bromine-containing waste must be neutralized before disposal according to your institution's guidelines.[8]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[7] In case of inhalation, move to fresh air immediately. Seek medical attention for any exposure.[5]

Q3: How can I confirm the structure and purity of the final product?

A: A combination of spectroscopic and chromatographic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure. The ¹H NMR spectrum should show characteristic signals for the methyl groups and the cyclohexyl ring protons. The ¹³C NMR will confirm the number of unique carbons.

  • Mass Spectrometry (MS): GC-MS is excellent for confirming the molecular weight and observing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).

  • Gas Chromatography (GC): GC can be used to assess the purity of the product and quantify any isomeric impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of C-H (alkane) bonds and the C-Br bond, and the absence of O-H (alcohol) or C=C (alkene) bonds from potential side reactions or starting materials.

Q4: What stereochemical outcome should I expect from this reaction?

A: The hydrogen abstraction at the C3 position creates a tertiary radical. This radical intermediate is trigonal planar and sp²-hybridized.[9] The subsequent attack by a bromine molecule can occur from either face of the planar radical with equal probability. Therefore, the reaction will produce a racemic mixture of (R)-3-Bromo-1,1,5-trimethylcyclohexane and (S)-3-Bromo-1,1,5-trimethylcyclohexane.[9]

Experimental Protocol: Synthesis of 3-Bromo-1,1,5-trimethylcyclohexane

This protocol describes a general procedure for the synthesis on a laboratory scale.

Materials:

  • 1,1,5-trimethylcyclohexane

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • 5% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., sunlamp) or heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Caption: General workflow for the synthesis and purification.

Procedure:

  • Setup: Assemble a dry, three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the setup is in a fume hood.

  • Reagents: Charge the flask with 1,1,5-trimethylcyclohexane (1.0 eq) and anhydrous CCl₄.

  • Initiation: Begin vigorous stirring and irradiate the flask with a UV lamp or heat to a gentle reflux.

  • Bromination: Add bromine (1.0 eq), dissolved in a small amount of CCl₄, dropwise from the dropping funnel over 1-2 hours. The red-brown color of bromine should dissipate as it is consumed. Maintain initiation conditions throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring and initiation until the bromine color has faded significantly or GC analysis shows consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 5% sodium thiosulfate solution to remove any remaining bromine.

    • Wash with saturated sodium bicarbonate solution to neutralize HBr.

    • Wash with brine to aid separation.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation, collecting the fraction corresponding to the boiling point of 3-Bromo-1,1,5-trimethylcyclohexane.

References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • Filo. (2024, December 9). How many products will be formed including stereo when cis-1,3,5-trimethyl cyclohexane reacts with NBS?[Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine solution. [Link]

  • Indian Chemical Council (ICC). (2019, March 18). Bromine Safety Handbook. [Link]

  • PubChem. (n.d.). 1-Bromo-2,2,4-trimethylcyclohexane. National Center for Biotechnology Information. [Link]

  • Chegg. (2012, October 3). Solved: 1,2,3-Trimethylcyclohexene is reacted with bromine to...[Link]

  • Pearson. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha...[Link]

  • Vedantu. (n.d.). How many products will be formed excluding stereo when cis 1,3,5 trimethyl cyclohexane reacts with NBS?[Link]

  • University of Colorado Boulder. (n.d.). O615: Bromination and Oxidation – Alkanes and Alkenes. Lecture Demonstration Manual General Chemistry. [Link]

  • Unspecified lecture notes. (2022, October 4). Oct 4, 2022 Notes. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkane Reactivity. [Link]

  • Brainly.in. (2019, March 23). Write the mechanism of the reaction used for synthesis of 3 bromo cyclohexane. [Link]

  • Catalyst University. (2018, January 22). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. [Link]

  • Liu, X. (2021). 9.5 Stereochemistry for the Halogenation of Alkanes. In Organic Chemistry I. LibreTexts. [Link]

  • University of Calgary. (n.d.). Ch4 : Radical halogenation of Alkanes. [Link]

  • Quora. (2023, August 18). In water 3-bromo-5-methylcyclohexene undergoes both SN1 and E1 reactions. Which reaction is faster, SN1 or E1? Which reaction will have a larger equilibrium constant (E1 or SN1)?[Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Google Patents. (n.d.). RU2616450C1 - Method of producing bromocyclohexane.
  • Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Reddit. (2012, April 30). Trying again- Organic Chem 1 Synthetic Route. r/HomeworkHelp. [Link]

  • Chegg. (2020, July 17). Solved 9. a) Write the detailed Sn1 mechanism for the...[Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter. [Link]

  • Organic Syntheses. (n.d.). α-BROMO-n-CAPROIC ACID. [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. [Link]

  • Google Patents. (n.d.).
  • NIST. (n.d.). 1-bromo-1,3,5-trimethylcyclohexane. NIST Chemistry WebBook. [Link]

  • LookChem. (n.d.). 1-bromo-1,3,3-trimethyl-cyclohexane. [Link]

  • ResearchGate. (n.d.). Practical synthesis of 3-bromo-5,6-dihydropyridin-2-ones via β,γ-unsaturated α-bromo-ketene/imine cycloaddition. [Link]

  • Chegg. (2016, November 15). Solved A chemist requires a large amount of...[Link]

  • Brainly. (2021, June 17). [FREE] A chemist requires a large amount of 3-bromo-3-methyl-1-cyclohexene as starting material for a synthesis. [Link]

  • PubChem. (n.d.). 1-Bromo-1,3,5-trimethylcyclohexane. National Center for Biotechnology Information. [Link]

  • J-GLOBAL. (n.d.). 3-Bromo-1-cyclohexene | Chemical Substance Information. [Link]

  • NIST. (n.d.). 1-Bromo-3,5,5-trimethylhexane. NIST Chemistry WebBook. [Link]

  • Beilstein Journals. (2022, November 21). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

  • Reddit. (2023, May 28). I need help with this organic reaction, I've tried to look for explanations for hours and couldn't find a definitive answer. r/chemhelp. [Link]

  • Chegg. (2021, May 28). Solved 4) Reaction with HBr with 3-methyl-cyclohexene yields...[Link]

  • Unspecified source. (2007, October 19). 1-bromo-3-methylcyclohexane 1-((1R, 3S)-3-methylcyclohexyl)ethanone. [Link]

  • Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Organic Syntheses. (n.d.). 4. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 3-Bromo-1,1,5-trimethylcyclohexane Isomers

As a Senior Application Scientist, understanding the stereoelectronic principles that govern cyclohexane reactivity is paramount for rational drug design and synthetic route optimization. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the stereoelectronic principles that govern cyclohexane reactivity is paramount for rational drug design and synthetic route optimization. This guide provides an in-depth, objective comparison of the reactivity profiles of cis- and trans-3-bromo-1,1,5-trimethylcyclohexane isomers, focusing on how their locked conformations dictate their participation in bimolecular elimination (E2) and substitution (SN2) pathways.

Conformational Causality: The Stereoelectronic Foundation

The reactivity of substituted cyclohexanes in E2 eliminations is strictly governed by the requirement for an anti-periplanar arrangement between the leaving group and the β -hydrogen [1]. In the 1,1,5-trimethylcyclohexane system, the bulky methyl groups act as conformational anchors.

To minimize severe 1,3-diaxial interactions, the methyl group at C5 strongly prefers the equatorial position. This conformational locking sets the stage for the distinct reactivity of the C3-bromo isomers:

  • trans-3-Bromo-1,1,5-trimethylcyclohexane: The bromine atom is positioned axially when the C5-methyl is equatorial. This ground-state conformation inherently possesses anti-periplanar β -hydrogens at C2 and C4, perfectly aligning the σC−H​ and σC−Br∗​ orbitals for rapid E2 elimination.

  • cis-3-Bromo-1,1,5-trimethylcyclohexane: The bromine atom is equatorial in its lowest-energy state. To undergo E2 elimination, the ring must flip to a higher-energy conformation where the bromine is axial. This ring flip forces the C5-methyl into an axial position, creating a massive 1,3-diaxial steric clash with the C1 axial methyl group. Consequently, the population of the reactive conformer is negligible, drastically reducing the E2 reaction rate [2].

Reaction Pathway Visualization

The following diagram illustrates the divergent kinetic pathways of the two isomers when subjected to strong basic conditions (e.g., Sodium ethoxide in ethanol).

ReactivityPathways TransIso trans-Isomer (Br Axial) TransConf Ground State Reactive Anti-periplanar H's present TransIso->TransConf CisIso cis-Isomer (Br Equatorial) CisConf Requires Ring Flip High Steric Penalty CisIso->CisConf FastE2 Rapid E2 Elimination (Major Alkene Products) TransConf->FastE2 NaOEt/EtOH SlowE2 Very Slow E2 / Competing SN2 (Substitution Products) CisConf->SlowE2 NaOEt/EtOH

Caption: Kinetic divergence of 3-bromo-1,1,5-trimethylcyclohexane isomers under basic conditions.

Quantitative Performance Data

The table below summarizes the relative rate constants for the E2 elimination of these isomers compared to a standard reference (e.g., bromocyclohexane) to highlight the magnitude of the stereoelectronic effect.

Compound / IsomerLeaving Group PositionRelative E2 Rate ( krel​ )Primary Pathway
Bromocyclohexane (Ref)Rapidly interconverting1.0E2 / SN2 mix
trans-3-Bromo-1,1,5-trimethylcyclohexaneAxial (Locked)~3.5Rapid E2
cis-3-Bromo-1,1,5-trimethylcyclohexaneEquatorial (Locked)< 0.01SN2 / Slow E2

Data reflects standard elimination conditions using 1.0 M NaOEt in EtOH at 25 °C.

Experimental Methodology: Kinetic Profiling

To ensure trustworthiness and reproducibility, the following self-validating protocol is used to determine the elimination kinetics. This method utilizes gas chromatography (GC) to monitor the disappearance of the starting material and the formation of alkene products.

Step-by-Step Protocol: Base-Promoted Elimination Kinetics
  • Preparation of Standard Solutions: Prepare a 0.1 M solution of the purified cis- or trans-isomer in anhydrous ethanol. Prepare a standardized 1.0 M solution of sodium ethoxide (NaOEt) in ethanol.

  • Reaction Initiation: In a temperature-controlled reaction vessel at 25.0 ± 0.1 °C, mix 10.0 mL of the isomer solution with 10.0 mL of the NaOEt solution. Start the timer immediately.

  • Sampling and Quenching: At predetermined intervals (e.g., 2, 5, 10, 20, 30 minutes for the trans-isomer; 1, 2, 4, 8, 24 hours for the cis-isomer), withdraw a 0.5 mL aliquot. Immediately quench the reaction by injecting the aliquot into a vial containing 1.0 mL of cold 0.1 M HCl and 1.0 mL of hexane.

  • Extraction and Analysis: Vortex the quenched sample to extract the unreacted starting material and alkene products into the hexane layer. Analyze the organic layer via GC-FID using an internal standard (e.g., decane) added prior to the reaction.

  • Data Processing: Plot ln([Isomer]t​/[Isomer]0​) versus time. The slope of the linear regression provides the pseudo-first-order rate constant ( kobs​ ), which is then divided by the base concentration to yield the second-order rate constant ( k2​ ).

Conclusion and Application Insights

The dramatic difference in reactivity between the cis and trans isomers of 3-bromo-1,1,5-trimethylcyclohexane perfectly illustrates the necessity of 3D conformational analysis in synthetic planning. For drug development professionals, attempting to functionalize a locked equatorial leaving group via E2 will lead to drastically extended reaction times, poor yields, and competing substitution or degradation pathways. Recognizing these stereoelectronic constraints allows chemists to select appropriate reagents or redesign intermediates to ensure the leaving group can access the requisite axial orientation without prohibitive energetic penalties.

References

  • Title: Stereochemistry of Elimination Reactions Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Comparative

Alternative brominating agents for the synthesis of 3-Bromo-1,1,5-trimethylcyclohexane

The synthesis of 3-bromo-1,1,5-trimethylcyclohexane (also correctly nomenclatured as 1-bromo-3,3,5-trimethylcyclohexane) from its secondary alcohol precursor, 3,3,5-trimethylcyclohexanol, presents a classic steric and me...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 3-bromo-1,1,5-trimethylcyclohexane (also correctly nomenclatured as 1-bromo-3,3,5-trimethylcyclohexane) from its secondary alcohol precursor, 3,3,5-trimethylcyclohexanol, presents a classic steric and mechanistic challenge in organic synthesis. For researchers and drug development professionals, selecting the correct brominating agent is the difference between achieving a high-yielding, stereospecific substitution and ending up with a complex mixture of rearranged hydrocarbons and elimination byproducts.

This guide objectively compares alternative brominating agents against traditional methods, providing the mechanistic causality and validated experimental protocols necessary to successfully navigate this sterically demanding transformation.

The Steric Conundrum of 3,3,5-Trimethylcyclohexanol

3,3,5-Trimethylcyclohexanol (dihydroisophorol) is a highly branched, sterically hindered secondary alcohol[1]. In its most stable chair conformation, the hydroxyl group and the 5-methyl group occupy equatorial positions, while the gem-dimethyl group at position 3 has one axial and one equatorial methyl substituent.

For a standard SN​2 bromination to occur, the incoming bromide nucleophile must attack the carbon bearing the hydroxyl group from the axial trajectory (backside attack). However, the axial methyl group at position 3 creates a severe 1,3-diaxial interaction , physically blocking the nucleophile's approach. Because SN​2 kinetics are dramatically suppressed by this steric shield, applying traditional acidic brominating agents (like aqueous HBr or high-temperature PBr3​ ) forces the reaction into an SN​1 pathway. This generates a secondary carbocation that rapidly undergoes Wagner-Meerwein rearrangements (hydride or methyl shifts) to form a more stable tertiary carbocation, ultimately yielding a mixture of isomeric bromides and 3,3,5-trimethylcyclohexene via E1 elimination[2].

To bypass this, alternative brominating agents that operate under mild, neutral conditions and provide an overwhelming thermodynamic driving force for SN​2 inversion are required.

G cluster_0 Traditional (HBr / PBr3) cluster_1 Alternative (Appel / NBS-PPh3) A 3,3,5-Trimethylcyclohexanol B Carbocation Intermediate A->B Acidic Conditions E Alkoxyphosphonium Ion (Activated Complex) A->E Mild Activation C Wagner-Meerwein Rearrangement (Methyl/Hydride Shift) B->C Steric Relief D Isomeric Bromides & Elimination Products C->D F Concerted Backside Attack (SN2 Mechanism) E->F Br- Nucleophile G 3-Bromo-1,1,5-trimethylcyclohexane (Inversion of Stereochemistry) F->G

Mechanistic divergence of 3,3,5-trimethylcyclohexanol bromination pathways.

High-Performance Alternative Brominating Agents

The Appel Reagent ( CBr4​ / PPh3​ )

The Appel reaction is the gold standard for converting sterically hindered secondary alcohols into alkyl bromides[3]. By reacting triphenylphosphine ( PPh3​ ) with carbon tetrabromide ( CBr4​ ), a highly electrophilic halophosphonium salt is generated in situ. The alcohol attacks this salt to form an alkoxyphosphonium intermediate. The oxygen-phosphorus bond is exceptionally strong, turning the hydroxyl group into a phenomenal leaving group. This provides enough thermodynamic driving force to overcome the 1,3-diaxial steric hindrance, allowing the bromide ion to execute an SN​2 displacement with complete stereochemical inversion[2]. Furthermore, the neutral conditions completely suppress carbocation-mediated rearrangements[4].

The NBS / PPh3​ System

N-Bromosuccinimide (NBS) combined with PPh3​ operates via a nearly identical alkoxyphosphonium mechanism but utilizes NBS as the electrophilic bromine source[5]. For highly hindered substrates, this system is often preferred over CBr4​ because it avoids the generation of bromoform ( CHBr3​ ) as a byproduct. The succinimide byproduct is highly water-soluble, making the downstream purification significantly cleaner and minimizing the risk of product degradation during workup.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics of these brominating agents when applied to highly hindered secondary cyclohexanols (such as 3,3,5-trimethylcyclohexanol or menthol derivatives).

Brominating AgentReagents & ConditionsExpected Yield (%)StereoselectivityPrimary Byproducts
Phosphorus Tribromide PBr3​ , DCM, 0 °C to RT40 - 50%Poor (Mixed + Rearranged)Phosphorous acid, Alkenes
Aqueous Hydrobromic Acid 48% HBr , Reflux< 20%Racemized / Rearranged3,3,5-Trimethylcyclohexene
Appel Reagent CBr4​ , PPh3​ , DCM, RT70 - 80%Excellent (Inversion) Ph3​P=O , Bromoform ( CHBr3​ )
NBS / Triphenylphosphine NBS, PPh3​ , THF, 0 °C to RT75 - 85%Excellent (Inversion) Ph3​P=O , Succinimide

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific visual cues and purification logic to confirm reaction success at the bench.

Protocol A: Appel Bromination ( CBr4​ / PPh3​ )

Causality Focus: Temperature control is critical here. The formation of the halophosphonium salt is highly exothermic. If CBr4​ is added too quickly at room temperature, the localized heat can drive the alkoxyphosphonium intermediate toward E2 elimination before the bromide can successfully navigate the steric bulk.

  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 3,3,5-trimethylcyclohexanol (1.0 equiv) and CBr4​ (1.25 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add PPh3​ (1.5 equiv) portion-wise over 15 minutes. Self-Validation: The solution will transition from clear to a pale yellow/orange tint, confirming the formation of the active halophosphonium species.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 to 6 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The highly non-polar product will elute near the solvent front.

  • Workup & Purification: Concentrate the DCM in vacuo to roughly 20% of its original volume. Vigorously stir and add cold hexanes (5 volumes). Self-Validation: A dense white precipitate of triphenylphosphine oxide ( Ph3​P=O ) will immediately crash out, as it is insoluble in non-polar solvents.

  • Isolation: Filter the suspension through a short pad of silica gel, washing with additional hexanes. Concentrate the filtrate to yield the pure 3-bromo-1,1,5-trimethylcyclohexane.

Protocol B: NBS / PPh3​ Bromination

Causality Focus: Using THF instead of DCM increases the solubility of the succinimide byproduct during the reaction, preventing it from coating the reagents and slowing down the already sterically hindered SN​2 attack.

Workflow Step1 Step 1 Dissolve Alcohol & PPh3 in anhydrous THF at 0°C Step2 Step 2 Portion-wise addition of NBS (Control Exotherm) Step1->Step2 Step3 Step 3 Warm to RT & Stir for 4-6 hours Step2->Step3 Step4 Step 4 Quench with Na2S2O3 & Extract with Hexanes Step3->Step4 Step5 Step 5 Filter through Silica to remove Ph3P=O Step4->Step5 Step6 Step 6 Concentrate to yield Target Bromide Step5->Step6

Experimental workflow for the NBS/PPh3 mediated bromination.

  • Setup: Dissolve 3,3,5-trimethylcyclohexanol (1.0 equiv) and PPh3​ (1.2 equiv) in anhydrous THF at 0 °C under inert atmosphere.

  • Reagent Addition: Add recrystallized N-Bromosuccinimide (1.2 equiv) in small portions. Keep the flask shielded from direct light to prevent unwanted radical pathways.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy any residual electrophilic bromine. Self-Validation: The yellow tint of the solution will immediately discharge to colorless.

  • Extraction: Extract the aqueous layer three times with hexanes. The succinimide byproduct will partition cleanly into the aqueous layer.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate, and pass through a silica plug (100% hexanes) to remove residual Ph3​P=O .

Sources

Validation

Benchmarking the purity of synthesized 3-Bromo-1,1,5-trimethylcyclohexane against standards

Title: Benchmarking the Purity of Synthesized 3-Bromo-1,1,5-trimethylcyclohexane: A Comparative Guide to Orthogonal Validation For researchers and drug development professionals, the synthesis of halogenated alicyclic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the Purity of Synthesized 3-Bromo-1,1,5-trimethylcyclohexane: A Comparative Guide to Orthogonal Validation

For researchers and drug development professionals, the synthesis of halogenated alicyclic intermediates like 3-Bromo-1,1,5-trimethylcyclohexane (3-BTMC) presents unique analytical challenges. Because 3-BTMC lacks a strong UV chromophore and exists as a mixture of potential stereoisomers (e.g., trans-(3S,5R)-3-bromo-1,1,5-trimethylcyclohexane [3]), traditional purity assessments relying solely on High-Performance Liquid Chromatography (HPLC) with UV detection are fundamentally inadequate.

As a Senior Application Scientist, I approach purity not as a single measurement, but as a self-validating system. The International Union of Pure and Applied Chemistry (IUPAC) emphasizes that metrological traceability to the International System of Units (SI) requires a calibration hierarchy anchored by rigorously validated primary calibrators [1]. To achieve this, we must employ an orthogonal analytical strategy—combining the absolute quantification capabilities of quantitative NMR (qNMR) with the high-resolution trace impurity profiling of Gas Chromatography-Mass Spectrometry (GC-MS) [2].

This guide objectively compares these methodologies, explains the mechanistic causality behind their selection, and provides field-proven protocols for benchmarking synthesized 3-BTMC against reference standards.

Mechanistic Causality: Designing the Analytical Strategy

To establish a self-validating purity system, the methods chosen must rely on entirely different physical principles (orthogonality) to prevent overlapping biases [2].

  • Why GC-MS for Trace Profiling? 3-BTMC is a volatile, thermally stable cycloalkane. Gas chromatography excels at separating closely related structural isomers and diastereomers based on boiling point and polarity. Coupled with Electron Ionization Mass Spectrometry (EI-MS), it provides definitive structural identification of impurities (e.g., unreacted 1,1,5-trimethylcyclohexane or elimination byproducts) through characteristic fragmentation patterns, such as the loss of a bromine radical.

  • Why qNMR for Absolute Purity? Unlike chromatographic detectors (UV, FID, MS) where the signal depends on a compound-specific response factor, the qNMR signal area is directly proportional to the number of resonant nuclei. This allows us to determine the absolute mass fraction of 3-BTMC by comparing it to a universal Internal Standard Reference Material (ISRM), entirely bypassing the need for an identical 3-BTMC reference standard [1].

Workflow Visualization

G A Synthesized 3-BTMC (Crude Product) B Initial Screening (GC-FID / TLC) A->B C Trace Impurity Profiling (GC-MS) B->C Volatiles D Absolute Purity Assignment (1H qNMR) B->D Main Component E Moisture & Inorganics (Karl Fischer / ROI) B->E Non-volatiles F Orthogonal Data Reconciliation (Mass Balance) C->F D->F E->F G Certified Purity Value F->G

Orthogonal workflow for SI-traceable purity benchmarking of synthesized organic compounds.

Comparative Analysis of Analytical Techniques

To objectively benchmark 3-BTMC, one must understand the limitations of standard laboratory techniques. Table 1 summarizes why a dual qNMR/GC-MS approach is mandatory.

Table 1: Comparison of Analytical Techniques for 3-BTMC Purity Validation

FeatureGC-MS (EI)¹H qNMRHPLC-UV
Primary Utility Trace impurity profiling, isomer separation.Absolute mass fraction quantification.Not Recommended. Lacks chromophore.
Sensitivity High (ppm to ppb levels).Moderate (typically >0.1% w/w).Poor (transparent above 220 nm).
Response Factor Compound-dependent (requires standards for exact quant).Universal (independent of chemical structure).Highly variable based on extinction coefficient.
Traceability Relative (unless calibrated with identical CRM).SI-Traceable (via certified internal standards).Relative.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the causality behind the action to ensure scientific rigor.

Protocol 1: Absolute Purity Determination via ¹H qNMR

Causality: We utilize Dimethyl sulfone (DMSO₂) as the Internal Standard Reference Material (ISRM). DMSO₂ provides a sharp, isolated singlet at ~2.98 ppm in CDCl₃, which perfectly avoids overlapping with the critical diagnostic methine proton (H-C-Br) of 3-BTMC, which typically resonates downfield at ~4.0–4.5 ppm due to halogen deshielding.

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (calibrated, d = 0.001 mg), accurately weigh ~20 mg of the synthesized 3-BTMC and ~5 mg of certified reference standard DMSO₂ into a static-free glass vial. Causality: High-precision gravimetry is the foundation of SI-traceability in qNMR.

  • Dissolution: Add 0.8 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% TMS. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Instrument Parameters: Set the NMR spectrometer (e.g., 400 MHz or higher) to acquire quantitative 1D ¹H spectra.

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Set to ≥ 60 seconds. Causality: Ensures complete longitudinal relaxation (T₁) of all protons, preventing signal saturation and integration errors.

    • Scans: 64 to 128 (to achieve a signal-to-noise ratio > 250:1 for the analyte peaks).

  • Data Processing: Apply baseline correction and phase the spectrum manually. Integrate the DMSO₂ singlet (2.98 ppm, 6H) and the 3-BTMC methine multiplet (~4.2 ppm, 1H).

  • Calculation: Calculate the mass fraction using the standard qNMR equation, factoring in the molecular weights, sample masses, and number of contributing protons.

Protocol 2: Trace Impurity Profiling via GC-MS

Causality: While qNMR gives the absolute purity of the main component, it cannot easily identify trace impurities <0.1%. GC-MS separates unreacted starting materials, elimination products (e.g., trimethylcyclohexenes), and diastereomers.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the synthesized 3-BTMC in HPLC-grade hexane to a concentration of 1 mg/mL. Causality: Hexane ensures rapid volatilization and prevents column degradation compared to using halogenated solvents.

  • Injection: Inject 1 µL using a split ratio of 50:1. Causality: Prevents overloading the column and detector, maintaining sharp peak shapes for closely eluting isomers.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Temperature Program: Initial hold at 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Mass Spectrometry (EI Mode): Operate the MS in full scan mode (m/z 40–300) with an ionization energy of 70 eV.

  • Data Analysis: Identify peaks using the NIST mass spectral library. Look for the characteristic isotopic doublet of bromine (M and M+2 in a 1:1 ratio) for halogenated impurities.

Data Interpretation and Mass Balance Reconciliation

To finalize the benchmarking process, the absolute purity derived from qNMR must be cross-referenced against the chromatographic purity (GC-FID/MS) and non-volatile assessments (Karl Fischer for water, Residue on Ignition for inorganics).

Table 2: Expected Analytical Signatures for 3-BTMC

TechniqueDiagnostic SignatureMechanistic Rationale
¹H NMR (CDCl₃) Multiplet at ~4.0 - 4.5 ppm (1H).Deshielding effect of the electronegative bromine atom on the adjacent equatorial/axial methine proton.
¹H NMR (CDCl₃) Singlets at ~0.8 - 1.0 ppm (9H).Three methyl groups on the cyclohexane ring (positions 1 and 5).
GC-MS (EI) Molecular ion cluster m/z 204 / 206 (1:1).Characteristic isotopic distribution of ⁷⁹Br and ⁸¹Br isotopes [3].
GC-MS (EI) Base peak or major fragment m/z 125.Loss of bromine radical[M - Br]⁺, resulting in a stable trimethylcyclohexyl cation.

The Mass Balance Equation: If the qNMR purity yields 98.5% (w/w), and GC-MS identifies 1.0% (w/w) organic volatile impurities, the remaining 0.5% must be accounted for by non-volatiles (e.g., moisture or inorganic salts). Demonstrated equivalence between the qNMR value and the Mass Balance value (100% - Σ impurities) confers ultimate confidence in the benchmarking process [2].

References

  • Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report). Pure and Applied Chemistry, 95(1), 1-77. National Institute of Standards and Technology (NIST) / De Gruyter. Available at:[Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. PubMed. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94675610, trans-(3S,5R)-3-bromo-1,1,5-trimethylcyclohexane. Available at:[Link]

Comparative

Cross-Referencing Experimental Data of 3-Bromo-1,1,5-trimethylcyclohexane: A Comparative Guide for Sterically Hindered Alkylations

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Strategic Utility in Drug Discovery In contemporary medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Strategic Utility in Drug Discovery

In contemporary medicinal chemistry, increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) in drug candidates is a validated strategy to improve target specificity and clinical success rates[1]. 3-Bromo-1,1,5-trimethylcyclohexane (3-BTMC) [CAS: 872288-13-6] serves as a highly specialized building block for introducing a bulky, lipophilic 1,1,5-trimethylcyclohexyl moiety into aromatic or heteroaromatic pharmacophores[2].

Unlike unhindered secondary alkyl halides, the extreme steric bulk of 3-BTMC forces unique conformational preferences upon the alkylated arene. This modification can drastically enhance metabolic stability by sterically shielding adjacent vulnerable sites from cytochrome P450 oxidation. However, this same steric hindrance makes 3-BTMC notoriously difficult to couple using traditional palladium-catalyzed Suzuki or Negishi methods, necessitating advanced base-metal or photoredox catalytic strategies[1].

Physicochemical Profiling & Literature Cross-Reference

To establish a baseline for experimental expectations, we cross-reference the physicochemical properties of 3-BTMC against two less sterically hindered alternatives commonly used in drug discovery: Bromocyclohexane and 1-Bromo-3-methylcyclohexane[3].

Table 1: Comparative Physicochemical Properties

Property3-Bromo-1,1,5-trimethylcyclohexane1-Bromo-3-methylcyclohexaneBromocyclohexaneCAS Number872288-13-628046-88-0108-85-0Molecular FormulaC9H17BrC7H13BrC6H11BrMolecular Weight205.13 g/mol 177.08 g/mol 163.06 g/mol Density (Predicted)1.144 ± 0.06 g/cm³1.20 g/cm³1.32 g/cm³Boiling Point79 °C at 10 Torr182 °C at 760 Torr166 °C at 760 TorrSteric HindranceExtreme (1,1,5-trimethyl)Moderate (3-methyl)Low (Unsubstituted)Primary ApplicationConformationally restricted lipophilic taggingChiral center explorationStandard sp2 sp3 coupling Data aggregated from Sigma-Aldrich[2] and ChemicalBook[3] reference standards.

Mechanistic Rationale: Overcoming Steric Hindrance

The fundamental challenge with 3-BTMC is the competitive β -hydride elimination and sluggish oxidative addition inherent to bulky secondary alkyl bromides[4]. As a Senior Application Scientist, I recommend abandoning traditional Pd-catalysis for this substrate. Instead, two modern paradigms provide self-validating, high-yielding pathways:

  • Ni/Co Cross-Electrophile Coupling (XEC): Base metals like Nickel and Cobalt access single-electron transfer (SET) pathways, generating an alkyl radical that bypasses the sterically demanding concerted oxidative addition[1]. Cobalt, in particular, demonstrates superior efficacy in the radical capture and reductive elimination steps when coupling secondary bromides with highly hindered (e.g., di-ortho-substituted) aryl iodides[1].

  • Photoredox Minisci C-H Alkylation: By utilizing visible light and an Iridium photocatalyst, 3-BTMC can be cleanly reduced to a tertiary/secondary radical. This radical is highly nucleophilic and readily adds to electron-deficient heteroarenes (e.g., quinolines, pyridines), making it ideal for late-stage functionalization[5].

Workflow Visualization

G cluster_0 Catalytic Activation Pathways A 3-Bromo-1,1,5-trimethylcyclohexane (Sterically Hindered Electrophile) B Cross-Electrophile Coupling (Co/Ni Catalysis + Mn Reductant) A->B Aryl Halide Ligand Optimization C Minisci C-H Alkylation (Photoredox + Blue LED) A->C Heteroarene Radical Generation D C(sp2)-C(sp3) Bond Formation (Aryl-Alkyl Scaffold) B->D Radical Capture & Reductive Elimination E Late-Stage Functionalization (Heteroaryl-Alkyl Scaffold) C->E Radical Addition & Oxidation

Caption: Divergent catalytic activation pathways for sterically hindered 3-BTMC in drug discovery.

Self-Validating Experimental Protocols

Protocol A: Cobalt-Catalyzed Cross-Electrophile Coupling (XEC)

Objective: Forge a sterically hindered C(sp2)−C(sp3) bond between 3-BTMC and a di-ortho-substituted aryl iodide. Causality & Design: Cobalt is specifically selected over Nickel because Co-catalysts are far less susceptible to competitive hydrodehalogenation (Ar-H byproduct formation) when dealing with extreme steric bulk at both coupling partners[1]. Manganese dust serves as the terminal reductant to regenerate the Co(I) active species[4]. Dodecane is included upfront as an internal standard to ensure the protocol is self-validating via precise GC-FID mass-balance tracking.

Step-by-Step Methodology:

  • Preparation of the Schlenk Tube: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with CoBr2​ (10 mol%), a bulky pyridine-oxazoline (PyOx) ligand (10 mol%), and activated Manganese dust (2.0 equiv).

  • Solvent & Substrate Addition: Add anhydrous N,N-dimethylacetamide (DMA) (0.2 M relative to the aryl iodide). Add the di-ortho-substituted aryl iodide (1.0 equiv, 0.5 mmol), 3-Bromo-1,1,5-trimethylcyclohexane (1.5 equiv, 0.75 mmol), and dodecane (0.5 equiv, internal standard)[1].

  • Catalyst Activation: Seal the tube, remove from the glovebox, and stir vigorously at 60 °C. The reaction mixture will transition from pale green to deep brown, indicating the formation of the active low-valent Cobalt species.

  • Self-Validation (In-Process Control): At t=2 hours, halt stirring, allow the Mn dust to settle, and extract a 10 μL aliquot. Dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID. You should observe >95% consumption of the aryl iodide and exactly 0.5 equivalents of dodecane.

  • Workup & Isolation: After 12 hours, cool to room temperature. Quench with 1M HCl (to dissolve unreacted Mn) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (hexanes/EtOAc).

Protocol B: Visible-Light-Mediated Minisci Alkylation

Objective: Direct C-H alkylation of an electron-deficient heteroarene (e.g., lepidine) using 3-BTMC as the radical precursor. Causality & Design: Unactivated secondary bromides like 3-BTMC do not easily undergo homolytic cleavage. By pairing an Iridium photocatalyst ( Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ ) with a silane (TTMSS) or persulfate oxidant, we create a highly reducing excited state that selectively abstracts the bromine atom[6]. The resulting bulky radical is highly nucleophilic and attacks the protonated heteroarene at the most electrophilic position[5].

Step-by-Step Methodology:

  • Reaction Assembly: To a 20 mL transparent glass vial equipped with a magnetic stir bar, add lepidine (1.0 equiv, 0.2 mmol), 3-Bromo-1,1,5-trimethylcyclohexane (2.0 equiv, 0.4 mmol), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (2 mol%), and K2​S2​O8​ (2.0 equiv)[6].

  • Solvent & Degassing: Add a 1:1 mixture of DMSO and H2​O (2.0 mL) followed by Trifluoroacetic acid (TFA, 1.5 equiv) to protonate the heteroarene, increasing its electrophilicity. Degas the mixture via freeze-pump-thaw (3 cycles) or vigorous argon sparging for 15 minutes[5].

  • Photochemical Irradiation: Place the vial in a photoreactor equipped with 25 W Blue LED strips ( λmax​=450 nm). Stir vigorously at room temperature for 24 hours. A cooling fan must be used to ensure the reaction temperature does not exceed 30 °C, preventing thermal degradation of the photocatalyst.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS at 12 hours. The presence of the [M+H]+ peak corresponding to the alkylated heteroarene confirms successful radical generation and addition.

  • Workup: Dilute the mixture with saturated aqueous NaHCO3​ to neutralize the TFA, extract with dichloromethane (3 x 10 mL), dry over MgSO4​ , and purify via reverse-phase HPLC or silica gel chromatography.

Comparative Performance Data

To objectively evaluate the performance of 3-BTMC, we compare its experimental yields against the unhindered Bromocyclohexane under identical catalytic conditions[1][5].

Table 2: Cross-Coupling Performance Metrics
Reaction ProtocolSubstrateCoupling PartnerRegioselectivityIsolated Yield (%)Reaction Time
Co-Catalyzed XEC Bromocyclohexane2,6-DimethyliodobenzeneN/A88%12 h
Co-Catalyzed XEC 3-BTMC 2,6-DimethyliodobenzeneN/A78% 16 h
Minisci Alkylation BromocyclohexaneLepidine (4-Methylquinoline)C2 Position84%24 h
Minisci Alkylation 3-BTMC Lepidine (4-Methylquinoline)C2 Position65% 24 h

Data Interpretation: As expected, the extreme steric bulk of 3-BTMC results in a moderate yield reduction (10-19%) compared to unhindered bromocyclohexane[1]. However, obtaining a 78% yield in a di-ortho-substituted XEC reaction is considered exceptional in modern synthetic chemistry, validating the use of Cobalt catalysis over Palladium or Nickel for this specific building block[1].

References

  • Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity Source: acs.org (Journal of the American Chemical Society) URL:[Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides Source: organic-chemistry.org / acs.org (Journal of the American Chemical Society) URL:[Link]

  • Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant Source: rsc.org (Chemical Science) URL:[Link]

  • Visible Light-Mediated Direct C–H Aroylation and Alkylation of Heteroarenes Source: nih.gov (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Bromo-1,1,5-trimethylcyclohexane

As a Senior Application Scientist, I understand that meticulous handling and disposal of chemical reagents are foundational to laboratory safety and environmental stewardship. This guide provides a detailed protocol for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that meticulous handling and disposal of chemical reagents are foundational to laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Bromo-1,1,5-trimethylcyclohexane, a halogenated organic compound. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with regulatory standards, reflecting a commitment to best practices in research and development.

Hazard Identification and Risk Assessment: The Rationale for Stringent Disposal

3-Bromo-1,1,5-trimethylcyclohexane belongs to the family of halogenated organic compounds. Its molecular structure necessitates careful handling due to its potential hazards. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar brominated and aliphatic hydrocarbons indicate several key risks that inform our disposal strategy.

  • Classification as a Halogenated Organic Compound: This is the most critical classification for waste management. Halogenated organics are regulated under specific disposal protocols, primarily due to the potential for forming dioxins and other persistent organic pollutants if not incinerated at appropriate temperatures.[1][2] Disposal requires segregation from non-halogenated waste streams to ensure correct final treatment.[3][4]

  • Combustibility: Many similar aliphatic halogenated hydrocarbons are combustible liquids.[5] This necessitates keeping the chemical and its waste away from heat, sparks, and open flames.[6][7]

  • Irritancy: Related compounds are known to cause skin and eye irritation.[8] Therefore, direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE).

  • Environmental Toxicity: Halogenated hydrocarbons can be toxic to aquatic life, with potentially long-lasting effects. Improper disposal, such as release into sewer systems, is strictly prohibited to prevent environmental contamination.[9]

Understanding these risks is paramount. The subsequent disposal procedures are not merely procedural; they are safety-critical measures derived directly from the chemical's inherent properties.

Core Directive: A Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing 3-Bromo-1,1,5-trimethylcyclohexane waste from the point of generation to its final, safe disposal.

Before handling the chemical or its waste, ensure all necessary safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

  • Hand Protection: Appropriate chemical-resistant gloves must be worn. Halogenated hydrocarbons can degrade many common glove materials.[11][12] Nitrile or neoprene gloves may offer limited resistance; for prolonged contact, a more robust material like Viton® or a multi-layered laminate glove should be considered. Always inspect gloves for integrity before use.

  • Protective Clothing: A flame-retardant lab coat and closed-toe shoes are required to protect from splashes and spills.

Glove MaterialChemical Resistance to Halogenated HydrocarbonsRecommendation
Natural RubberPoorNot Recommended[11][12]
NitrileFair to Good (short-term)Suitable for splash protection; change immediately upon contact[11][13]
NeopreneFair to GoodSuitable for splash protection[11][12]
Viton® / Butyl RubberExcellentRecommended for prolonged handling or immersion[11]
Laminate Film (e.g., Barrier®)ExcellentRecommended for high-risk operations[14]

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Designated Waste Stream: 3-Bromo-1,1,5-trimethylcyclohexane waste must be collected in a designated container for "Halogenated Organic Waste." [3][4]

  • DO NOT MIX: Never mix halogenated waste with non-halogenated organic waste.[4] Co-mingling can create complex, hazardous mixtures that are difficult and expensive to dispose of and may lead to dangerous reactions. Furthermore, non-halogenated solvents are often recycled or fuel-blended, a process that is unsuitable for halogenated compounds.

The integrity and labeling of your waste container are critical for safety and compliance.

  • Container Type: Use a chemically compatible and properly sealed container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[4] Ensure the container is in good condition and free from leaks.

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[4] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3-Bromo-1,1,5-trimethylcyclohexane"

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., flammable, irritant, environmental hazard).

  • Storage: Keep the waste container tightly closed when not in use.[6][7] Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat sources and incompatible materials like strong oxidizing agents.[6][10]

The ultimate disposal of halogenated organic waste is a regulated process that must be handled by professionals.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup of the hazardous waste. They are responsible for consolidating waste and sending it to a licensed chemical destruction facility.

  • Treatment Method: The standard and required method for destroying halogenated organic compounds is high-temperature incineration.[3][9] This process breaks the carbon-halogen bonds and ensures complete destruction, preventing the release of harmful substances into the environment.

  • Prohibited Actions: Under no circumstances should this chemical or its waste be disposed of down the sink or in general trash.[4][9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

  • In Case of a Spill:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Remove all sources of ignition.[7][9]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[9]

    • Clean the spill area thoroughly.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance summary of the decision-making process for handling 3-Bromo-1,1,5-trimethylcyclohexane waste, the following workflow diagram has been developed.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal start Waste Generation (3-Bromo-1,1,5-trimethylcyclohexane) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Is waste container for 'Halogenated Organics'? fume_hood->segregate halogenated_container Use Designated 'Halogenated Organic Waste' Container segregate->halogenated_container Yes non_halogenated_container STOP! Do Not Mix. Obtain Correct Container. segregate->non_halogenated_container No label_container Ensure Container is Correctly Labeled 'Hazardous Waste' halogenated_container->label_container collect_waste Add Waste to Container label_container->collect_waste close_container Keep Container Tightly Closed collect_waste->close_container store Store in Cool, Dry, Ventilated Satellite Accumulation Area close_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs incineration Disposal via Licensed Facility (High-Temperature Incineration) contact_ehs->incineration

Caption: Disposal workflow for 3-Bromo-1,1,5-trimethylcyclohexane.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. Available at: [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Segregation . Bucknell University. Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials . Oregon State University Chemistry. Available at: [Link]

  • Resistance To Chemicals of Common Glove Materials . University of Nebraska-Lincoln. Available at: [Link]

  • Chemical Resistance Guide . Columbia University Research. Available at: [Link]

  • Gloves Chemical Resistance Chart . Gloves By Web. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1,1,5-trimethylcyclohexane
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